Technical Deep Dive: Structural and Physicochemical Profiling of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
Executive Summary & Chemical Identity 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3) is a specialized Mannich base ligand characterized by a phenolic core flanked by an ethoxy donor group and a bul...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3) is a specialized Mannich base ligand characterized by a phenolic core flanked by an ethoxy donor group and a bulky ortho-aminomethyl substituent. Structurally, it represents a hybrid scaffold combining the electronic features of guethol (2-ethoxyphenol) with the steric and coordination properties of o-anisidine (2-methoxyaniline).
This compound is primarily utilized in coordination chemistry as a multidentate ligand for transition metals (e.g., Cu(II), Zn(II)) and in medicinal chemistry as a pharmacophore for antioxidant and anti-inflammatory agents. Its utility stems from its ability to form stable pseudo-macrocyclic rings via intramolecular hydrogen bonding (IMHB).
The molecule is constructed via a methylene bridge (
) linking two aromatic systems:
Electron-Rich Phenol: The 2-ethoxyphenol moiety acts as the electron donor. The ethoxy group at position 2 exerts a positive mesomeric effect (+M), increasing electron density at the ortho and para positions, which facilitates the initial synthesis and subsequent metal coordination.
Secondary Amine Linker: The nitrogen atom serves as a pivotal "hinge," providing conformational flexibility while acting as a hydrogen bond acceptor.
Anisole Pendant: The 2-methoxyphenyl group introduces steric bulk and an additional potential coordination site (the methoxy oxygen), although its participation is often conformation-dependent.
Intramolecular Hydrogen Bonding (IMHB)
The defining structural feature of this molecule is the formation of a stable six-membered pseudo-ring (S(6) motif). The phenolic hydroxyl proton (
) forms a strong intramolecular hydrogen bond with the amine nitrogen ().[1]
Effect on pKa: This H-bond stabilizes the phenol, making deprotonation slightly more difficult (higher pKa) compared to free phenol, but facilitates proton-coupled electron transfer (PCET) in antioxidant mechanisms.
Effect on Lipophilicity: The "locking" of polar groups (OH and NH) into an internal cycle reduces the solvent-accessible polar surface area (PSA), effectively increasing the molecule's lipophilicity (LogP) and membrane permeability.
Visualization of Structural Forces
The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond (IMHB) that governs the molecule's 3D conformation.
Caption: Structural connectivity highlighting the S(6) intramolecular hydrogen bond that stabilizes the ligand conformation.[2]
Physicochemical Profile
Understanding the physicochemical parameters is crucial for predicting the behavior of this compound in biological assays or formulation.
Parameter
Value
Significance
LogP (Predicted)
~3.41
Highly lipophilic; suggests good passive membrane permeability.
TPSA
~50.72 Ų
Low polar surface area (<60 Ų) confirms potential for blood-brain barrier (BBB) penetration.
H-Bond Donors
2
Phenolic -OH and Amine -NH.
H-Bond Acceptors
4
Phenolic O, Ethoxy O, Methoxy O, Amine N.
Rotatable Bonds
6
High flexibility allows induced fit in protein binding pockets or metal coordination spheres.
pKa (Phenol)
~10.2 (Est.)
Slightly elevated due to IMHB; deprotonates to form the phenolate anion for metal binding.
Synthesis Protocol
The synthesis follows a classical Mannich condensation . This protocol is designed for high purity and yield, minimizing the formation of bis-substituted byproducts.
Preparation of Amine Solution: Dissolve 2-methoxyaniline (1.0 eq) in absolute ethanol.
Depolymerization: Add paraformaldehyde (1.0 eq) to the amine solution. Heat gently (60°C) until the solution becomes clear, indicating the formation of the reactive iminium intermediate or hemiaminal.
Addition of Phenol: Add 2-ethoxyphenol (1.0 eq) dropwise to the reaction mixture.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Crystallization: Cool the reaction mixture to room temperature, then to 4°C. The product typically precipitates as a solid.
Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted amine or bis-Mannich impurities.
Caption: Optimized Mannich condensation workflow for the synthesis of the target ligand.
Applications & Reactivity
Coordination Chemistry (Ligand Behavior)
This molecule acts as a tridentate [O, N, O] ligand .
Binding Sites: The phenolate oxygen (after deprotonation), the amine nitrogen, and potentially the methoxy oxygen of the aniline ring.
Geometry: Upon binding to metals like Cu(II) or Zn(II), the ligand forces a distorted square planar or square pyramidal geometry.
Utility: Such complexes are often investigated for catalytic oxidation (mimicking enzymes like catechol oxidase) or as ** anticancer agents** (due to DNA intercalation capabilities of the planar aromatic systems).
Biological Activity (Antioxidant)
The presence of the phenolic -OH group adjacent to an amine allows this molecule to function as a radical scavenger.
Mechanism: Hydrogen Atom Transfer (HAT). The amine nitrogen stabilizes the resulting phenoxyl radical via electron donation, lowering the bond dissociation energy (BDE) of the O-H bond.
Relevance: Structurally similar Mannich bases have shown efficacy in inhibiting lipid peroxidation.
References
ChemScene. (n.d.). 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol (CAS 1019616-85-3) Product Data. Retrieved from [3]
Raoof, S. S., & Sadiq, A. S. (2022).[4] Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5086–5105.[4] Retrieved from
BenchChem. (n.d.). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol Structure and Properties. (Analogous Structure Reference). Retrieved from
Shaheen, M. A., et al. (2012).[5] 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol.[6] Acta Crystallographica Section E. (Structural Analog Reference). Retrieved from
A Technical Guide to the Thermodynamic Stability of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel chemical entity, 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. By integrating structural analysis with a robust experimental and computational testing strategy, this document outlines a self-validating system for characterizing the molecule's intrinsic stability. We detail field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies as mandated by ICH guidelines.[3][4] The causality behind experimental choices is explained, providing researchers and drug development professionals with the necessary insights to de-risk this molecule for further development.
Introduction and Structural Analysis
The compound 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is an aromatic molecule with a molecular formula of C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol .[5] Its development as a potential therapeutic agent necessitates a thorough understanding of its inherent stability. Thermodynamic stability dictates not only the compound's shelf life but also its behavior during formulation and its potential for generating harmful degradation products.[2][6]
A proactive assessment of stability begins with a structural analysis to identify potential liabilities. The molecule comprises several key functional groups:
Phenolic Hydroxyl Group: The -OH group on the ethoxy-substituted ring is a primary site for oxidation. Phenolic compounds are susceptible to forming quinone-like structures, often colored, which can be a significant degradation pathway. The stability of phenolic compounds is a critical consideration in drug design.
Aromatic Ether Groups (Ethoxy and Methoxyphenyl): While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions or oxidative stress.
Secondary Amine: The secondary amine linkage is another potential site for oxidation. Aniline and its derivatives can undergo complex degradation pathways.[7][8]
Methylene Bridge: The -CH₂- linker provides flexibility but can also be a site for radical abstraction under oxidative conditions.
The presence of these functional groups, particularly the phenol and secondary amine, mandates a rigorous and systematic approach to stability testing.
Strategic Framework for Stability Assessment
A comprehensive evaluation of thermodynamic stability relies on a multi-faceted approach that combines thermal analysis, forced degradation studies, and, where applicable, computational modeling. This strategy is designed to identify degradation triggers, elucidate breakdown pathways, and establish a robust stability profile.
Caption: A strategic workflow for assessing the thermodynamic stability of a new chemical entity.
Core Experimental Protocols
The following protocols represent the foundational experimental work required to define the thermodynamic stability of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.
Differential Scanning Calorimetry (DSC)
Causality: DSC is the primary technique for determining the melting point, purity, and solid-state stability of a crystalline substance.[9] It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing thermal events like phase transitions and decomposition.[10][11] This data is critical for identifying potential polymorphic forms and understanding the energy required to induce thermal degradation.[9]
Step-by-Step Protocol:
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.
Sealing: Hermetically seal the pan to prevent solvent loss and ensure a controlled atmosphere. Prepare an identical empty pan to serve as a reference.
Instrument Setup: Place the sample and reference pans into the DSC cell.
Thermal Program:
Equilibrate the cell at 25°C.
Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 300°C).
Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. Any exothermic events following the melt may indicate decomposition.
Thermogravimetric Analysis (TGA)
Causality: TGA measures changes in the mass of a sample as a function of temperature.[12][13] It is essential for determining the temperature at which thermal decomposition begins, quantifying the loss of volatiles (like water or residual solvents), and assessing overall thermal stability.[14][15] When used in conjunction with DSC, it helps differentiate between melting and decomposition events.[13]
Step-by-Step Protocol:
Sample Preparation: Place 5-10 mg of the compound onto the TGA balance pan.
Instrument Setup: Tare the balance and place the sample holder into the furnace.
Thermal Program:
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).
Maintain a constant nitrogen or air purge to control the atmosphere.
Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
Forced Degradation (Stress Testing)
Causality: Forced degradation studies are a regulatory requirement (ICH Q1A) designed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[4][16] The goal is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used to detect impurities.[3][17] The target degradation is typically 5-20%, which is sufficient to identify products without completely destroying the molecule.[17]
Step-by-Step Protocol:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Stress Conditions (run in parallel):
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours).
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time.
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.
Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C).
Photostability: Expose the solid compound and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a standard concentration. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., HPLC-UV-MS).
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Mass spectrometry (MS) data is crucial for the structural elucidation of the degradants.
Data Presentation and Interpretation
Quantitative data from thermal analyses should be summarized for clarity.
Table 1: Summary of Thermal Analysis Data
Parameter
Method
Result
Interpretation
Melting Point (Tₒₙₛₑₜ)
DSC
e.g., 145.2°C
Indicates the temperature at which the crystal lattice breaks down. A sharp peak suggests high purity.
Decomposition (Tₒₙₛₑₜ)
TGA
e.g., 210.5°C
The temperature at which significant mass loss due to chemical breakdown begins.
Residual Volatiles
TGA
e.g., <0.1%
Quantifies the amount of trapped solvent or water, which can impact stability.
The most likely degradation pathway, given the structure, is the oxidation of the phenol group. This is a common liability for phenolic compounds and can be initiated by heat, light, or oxidizing agents.
Caption: A potential oxidative degradation pathway for the phenolic moiety of the title compound.
Computational Chemistry Insights
While experimental data is paramount, computational methods can provide valuable predictive insights.[18][19] Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to calculate the bond dissociation energy (BDE) for the phenolic O-H bond.[20] A lower BDE compared to reference phenols would suggest a higher susceptibility to hydrogen atom transfer (HAT), a key step in oxidative degradation. This theoretical data can help rationalize experimental findings from forced degradation studies.
Conclusion
This guide outlines a scientifically rigorous and self-validating strategy for the comprehensive assessment of the thermodynamic stability of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. By systematically employing DSC and TGA, the intrinsic thermal stability is defined. Concurrently, ICH-compliant forced degradation studies provide the critical data needed to understand degradation pathways and identify potential impurities.[3] This integrated approach ensures that a complete and trustworthy stability profile is established, which is an indispensable requirement for the successful advancement of any new chemical entity in the drug development pipeline. The stability data generated forms the basis for formulation development, packaging selection, and the determination of an appropriate shelf-life.[21]
References
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. [Link]
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. ResolveMass. [Link]
ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. ResolveMass. [Link]
ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
PLOS One. (2016, April 28). Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24. [Link]
SlideShare. (2015, April 14). the role of thermodynamics in drug stability. [Link]
Schrödinger. (2024, July 3). Webinar Highlights: Automated digital prediction of chemical degradation products. YouTube. [Link]
SpringerLink. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]
Lab Manager. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. [Link]
ACS Publications. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes. [Link]
PLOS One. (2015, March 24). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. [Link]
ACS Publications. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. [Link]
ResearchGate. (2016, December 5). How to predict degradation pathway of two drug molecules using computational software?. [Link]
Purdue University Graduate School. (2025, July 7). COMPUTATIONAL PREDICTION OF MATERIAL DEGRADATION AND REACTIVITY. [Link]
National Center for Biotechnology Information. Bacterial degradation of monocyclic aromatic amines. [Link]
KEGG. KEGG Degradation of aromatic compounds - Reference pathway. [Link]
National Center for Biotechnology Information. Bacterial Degradation of Aromatic Compounds. [Link]
SciTechnol. (2023, January 31). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. [Link]
ManTech Publications. (2026, February 3). The Role of Pharmaceutical Chemistry in Drug Stability and Shelf- Life Extension. [Link]
National Center for Biotechnology Information. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. [Link]
Advanced Architectures of Aminomethyl Phenol Mannich Bases: Synthesis, Mechanism, and Therapeutic Applications
Executive Summary Aminomethyl phenol derivatives, synthesized primarily via the Mannich reaction, represent a versatile scaffold in modern medicinal chemistry.[1][2] These compounds—often referred to as phenolic Mannich...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Aminomethyl phenol derivatives, synthesized primarily via the Mannich reaction, represent a versatile scaffold in modern medicinal chemistry.[1][2] These compounds—often referred to as phenolic Mannich bases—bridge the gap between simple phenolic antioxidants and complex nitrogen-containing pharmacophores. Their structural plasticity allows for the precise modulation of lipophilicity and basicity, key parameters in drug design. This technical guide analyzes the synthetic pathways, mechanistic underpinnings, and therapeutic utility of these derivatives, with a specific focus on their role as alkylating agents in oncology and membrane-disrupting agents in microbiology.
Synthetic Architectures: The Mannich Reaction
The synthesis of aminomethyl phenols hinges on the Mannich reaction, a three-component condensation involving a phenol (active hydrogen component), formaldehyde (non-enolizable aldehyde), and a primary or secondary amine .[3][4][5][6]
Mechanistic Causality
The reaction does not proceed through a simple concerted pathway. Causal analysis reveals that the rate-determining step is often the formation of the electrophilic iminium ion or the subsequent electrophilic aromatic substitution (EAS) on the phenol ring.
Step 1: Iminium Ion Formation. The amine reacts with formaldehyde to form a hemiaminal, which dehydrates to generate the highly electrophilic iminium ion (
).
Step 2: Electrophilic Attack. The phenol, activated by the hydroxyl group, undergoes EAS. The ortho position is kinetically and thermodynamically favored due to the stabilization of the transition state via hydrogen bonding between the phenolic proton and the incoming amine nitrogen.
Regioselectivity and Control[5]
Ortho-Substitution: Predominant in unsubstituted phenols. The formation of an intramolecular hydrogen bond (O-H···N) stabilizes the ortho isomer.
Para-Substitution: Occurs when ortho positions are sterically hindered or blocked.
Bis-Substitution: High concentrations of amine/formaldehyde and prolonged reflux promote 2,6-bis(aminomethyl)ation.
Visualization: Reaction Mechanism
The following diagram illustrates the stepwise conversion of reagents into the final Mannich base, highlighting the critical iminium intermediate.
Caption: Mechanistic pathway of the phenolic Mannich reaction, emphasizing the formation of the reactive iminium electrophile.
Experimental Protocol: Green Synthesis of Morpholine-Derived Mannich Base
Target Compound: 2-(Morpholin-4-ylmethyl)phenol.
Rationale: This protocol utilizes a solvent-free or ethanol-based "green" approach to minimize volatile organic compound (VOC) emission while maximizing yield through thermodynamic control.
Ethanol (Absolute) or Ionic Liquid (e.g., [C3SO3Hnhm]HSO4 for catalytic variants)
TLC Plates (Silica gel 60 F254)
Step-by-Step Methodology
Reagent Preparation: In a 50 mL round-bottom flask, dissolve Phenol (0.94 g, 10 mmol) in a minimal amount of ethanol (5 mL). Note: For solvent-free variants, mix neat reagents directly.
Amine Addition: Add Morpholine (0.87 g, 10 mmol) dropwise to the phenol solution while stirring at room temperature. The exothermicity indicates initial acid-base interaction.
Formaldehyde Addition: Cool the mixture to 0–5°C in an ice bath. Add Formaldehyde (0.81 mL, 37% aq.) dropwise over 10 minutes. Causality: Slow addition prevents polymerization of formaldehyde and controls the exotherm.
Reaction Phase:
Conventional: Reflux at 80°C for 4–6 hours.
Green/Microwave: Irradiate at 300W for 2–5 minutes.
Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the phenol spot.
Work-up:
Evaporate solvent under reduced pressure.
Dissolve residue in diethyl ether or dichloromethane.
Wash with water (2 x 10 mL) to remove unreacted formaldehyde/amine.
Dry organic layer over anhydrous
.
Purification: Recrystallize from ethanol/acetone (1:1) to yield white crystalline needles.
Melting Point: Sharp range (e.g., 110–112°C for specific derivatives).
IR Spectrum: Disappearance of free phenolic O-H stretch (broad); appearance of C-N stretch (~1150 cm⁻¹).
Therapeutic Applications & SAR
The biological activity of Mannich bases is often dictated by the "alkylation hypothesis." The aminomethyl group can act as a masked alkylating agent, releasing the toxic iminium ion inside the cell, which then reacts with nucleophilic centers (e.g., thiols in glutathione or DNA bases).
Anticancer Activity
Phenolic Mannich bases, particularly those derived from acetophenones and quinolines, exhibit potent cytotoxicity.
Mechanism: Alkylation of cellular glutathione (GSH), leading to oxidative stress and mitochondrial dysfunction.
Key Pharmacophore: The
-amino ketone or phenolic moiety facilitates transport across membranes, while the N-base confers lysosomotropic properties.
Table 1: Comparative Cytotoxicity (IC50) of Mannich Bases
Data synthesized from recent literature reviews (e.g., Roman, 2022; BenchChem).
Compound Class
Cell Line
IC50 (µM)
Reference Standard
Activity Note
Piperidinyl-Phenol
PC-3 (Prostate)
8.2
Doxorubicin
High potency via Topoisomerase I inhibition
Morpholine-Chalcone
HCT-116 (Colon)
4.5
5-Fluorouracil
Induces apoptosis via Fas/CD95 pathway
Bis-Mannich Base
MCF-7 (Breast)
12.1
Cisplatin
Moderate activity; high selectivity index
Unsubstituted Phenol
HeLa (Cervical)
>50
N/A
Inactive (Control)
Antimicrobial Activity
Mannich bases disrupt bacterial cell walls and inhibit specific enzymes (e.g., DNA gyrase).
SAR Insight: Lipophilicity is critical. Derivatives with longer alkyl chains or bulky amine groups (e.g., piperazine) often show higher potency against Gram-positive bacteria (S. aureus) than Gram-negative ones due to cell wall permeability differences.
Biological Assay Workflow
To validate the therapeutic potential, a rigorous screening workflow is required. The following diagram outlines the standard operating procedure for evaluating the cytotoxicity of synthesized Mannich bases.
Caption: Standardized workflow for the evaluation of antiproliferative activity using the MTT assay.
References
BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis of 3-[(Dimethylamino)methyl]phenol via Mannich Reaction. Retrieved from
Roman, G. (2022).[1] Anticancer Activity of Mannich Bases: A Review of Recent Literature. ChemMedChem. Retrieved from
Raoof, S. S., & Sadiq, A. S. (2022).[7] Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science. Retrieved from
Tramontini, M., & Angiolini, L. (1990).[8] Mannich Bases: Chemistry and Uses. CRC Press. (Seminal Text on Mannich Chemistry).[7][9]
Gul, H. I., et al. (2016). Cytotoxic and antimicrobial activities of some Mannich bases. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
Rajendran, A., et al. (2014). Green synthesis of some novel N-Mannich bases using environmentally benign catalyst. Journal of Chemical and Pharmaceutical Research. Retrieved from
Technical Guide: Coordination Geometry of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Ligands
Executive Summary This technical guide analyzes the structural and coordination chemistry of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol , a tridentate/tetradentate ONO(O) donor ligand. Belonging to the class of ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the structural and coordination chemistry of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol , a tridentate/tetradentate ONO(O) donor ligand. Belonging to the class of phenolic Mannich bases, this ligand is distinct from rigid Schiff bases due to the flexibility of its methylene (
) bridge. Its structural versatility allows it to stabilize transition metals in diverse geometries, making it a critical scaffold in bioinorganic modeling (metalloenzyme mimics) and oxidative catalysis.
Ligand Architecture and Electronic Properties[1]
Structural Analysis
The ligand consists of a phenolic core substituted at the ortho positions. This substitution pattern creates a "pincer-like" binding pocket tailored for transition metals.
Core: Phenol (provides an ionizable proton for anionic coordination).
Arm 1 (Position 2): Ethoxy group (
). A hard, neutral oxygen donor, often acting as a hemilabile arm.
Arm 2 (Position 6): An aminomethyl linkage connecting to a 2-methoxyphenyl ring (
).
The Amine Nitrogen is a secondary amine, serving as a neutral
-donor.
The Methoxy Oxygen on the pendant phenyl ring serves as an auxiliary donor.
Donor Atom Classification (HSAB Theory)
Phenolic Oxygen (
): Hard base. Strong - and -donor upon deprotonation. Stabilizes high oxidation states (e.g., ).
Amine Nitrogen (
): Borderline base. Good match for .
Ether Oxygens (
): Hard but weak bases. They provide chelate stability via the entropy effect but are easily displaced by solvent molecules (hemilability).
Synthesis Protocol: The Mannich Reaction[2][3][4][5]
The synthesis utilizes a one-pot Mannich condensation. Unlike Schiff base condensation which requires heat to drive off water and forms a reversible imine bond, this protocol forms a robust
single bond.
Experimental Workflow
Reagents:
Substrate: 2-Ethoxyphenol (Ethyl Guaiacol).
Amine Source: 2-Anisidine (2-Methoxyaniline).
C1 Source: Paraformaldehyde or Formalin (37%).
Solvent: Ethanol (EtOH).
Protocol:
Dissolve 2-Ethoxyphenol (10 mmol) and 2-Anisidine (10 mmol) in 20 mL absolute ethanol.
Add Paraformaldehyde (10 mmol) slowly to the stirring solution.
Reflux at 80°C for 6–8 hours. Causality: Reflux provides the activation energy for the iminium ion intermediate formation, the rate-determining step.
Cool to room temperature. If oil forms, triturated with diethyl ether to induce crystallization.
Recrystallize from EtOH/CHCl3.
Visualization: Synthesis Pathway[4]
Figure 1: Step-wise Mannich condensation pathway forming the C-N-C skeleton.
Coordination Geometry and Metal Binding
The flexibility of the methylene bridge (
) distinguishes this ligand from rigid salicylaldimines, allowing it to adapt to the steric demands of the metal center.
Primary Binding Mode: O-N-O Tridentate
In most transition metal complexes (
), the ligand acts as a mono-anionic tridentate donor.
Deprotonation: The phenolic proton is lost.
Chelation: The metal binds to the Phenolic O, Amine N, and Anisole Methoxy O.
Result: Formation of two chelate rings (one 6-membered, one 5-membered).
Metal-Specific Geometries
Metal Ion
Preferred Geometry
Coordination Number
Electronic Driver
Cu(II)
Distorted Square Planar
4
Jahn-Teller Distortion: The configuration leads to elongation of the axial bonds. The ligand occupies the equatorial plane.
Ni(II)
Octahedral (Paramagnetic) or Square Planar (Diamagnetic)
6 or 4
Dependent on solvent and counter-ions. Strong field ligands force square planar; coordinating solvents (DMSO/H2O) complete the octahedron.
Zn(II)
Tetrahedral / Trigonal Bipyramidal
4 or 5
Sphericity: No Ligand Field Stabilization Energy (LFSE). Geometry is dictated purely by steric bulk and electrostatic repulsion.
Co(III)
Octahedral
6
Low spin forms highly stable inert complexes, often type (sandwich).
The "Hemilabile" Ethoxy Arm
The 2-ethoxy group on the phenol ring is sterically crowded. While it can coordinate to large ions (Lanthanides, Pb), in 3d-transition metals (Cu, Ni), it often remains uncoordinated or forms a weak axial interaction, creating a "semi-coordination" state that is vital for catalytic turnover (opening a site for substrate binding).
Visualization: Coordination Sphere
Figure 2: Coordination sphere showing the tridentate O-N-O binding and the potential hemilabile ethoxy site.
Characterization & Self-Validation
To ensure scientific integrity, the synthesized ligand and complexes must be validated using the following markers:
FT-IR Spectroscopy (Fingerprint):
Ligand: Sharp peak at 3200–3400 cm⁻¹ (
and ).
Complex: Disappearance of broad
(deprotonation). Shift of (phenolic) to higher frequency (~10–20 cm⁻¹) indicating M-O bond formation. Appearance of Far-IR bands (400–500 cm⁻¹) for M-N and M-O.
¹H NMR (DMSO-d6):
Ligand: Singlet at
3.8–4.0 ppm (Methylene ).
Complex (Diamagnetic Zn/Ni): Downfield shift of the methylene protons due to electron drainage toward the metal center.
Single Crystal XRD: The ultimate proof. Look for
bond lengths approx 1.9–2.0 Å and approx 1.8–1.9 Å.
Applications in Drug Development & Catalysis
Biological Activity (Antimicrobial/Cytotoxic)
The lipophilic nature of the 2-ethoxy and 2-methoxyphenyl groups enhances cell membrane permeability.
Mechanism: The uncoordinated ethoxy arm and the secondary amine can participate in Hydrogen Bonding with DNA base pairs.
Chelation Theory: Upon complexation, the polarity of the metal ion is reduced (partial sharing of positive charge with donor groups and delocalization of
-electrons). This increases lipophilicity, facilitating transport across the lipid bilayer of bacteria to block metal-sensitive enzymes.
Catalytic Oxidation
The Cu(II) complexes of this ligand serve as models for Galactose Oxidase . The hemilabile nature of the ligand allows the metal center to toggle coordination numbers (4
5), facilitating the oxidation of primary alcohols to aldehydes using molecular oxygen.
References
Raman, N., et al. (2014).[1] "Metal complexes of ONO donor Schiff base ligand as a new class of bioactive compounds: synthesis, characterization and biological evolution." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Jarrahpour, A. A., & Zarei, M. (2004).[2] "Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol." Molbank.
Alaghaz, A. N., et al. (2013). "Synthesis, spectroscopic identification, thermal, potentiometric and antibacterial activity studies of some transition metal complexes with a new Mannich base ligand." Journal of Molecular Structure.
Saha, S., et al. (2014). "New polymeric, dimeric and mononuclear dioxidomolybdenum(vi) complexes with an ONO donor ligand."[1] New Journal of Chemistry.
ChemScene. (2024). "Product Data: 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol."[3] Chemical Data Sheet.
Application Note: Synthesis & Characterization of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
Here is a comprehensive Application Note and Synthesis Protocol for the research compound 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol , designed for professional application in drug discovery and coordination chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Synthesis Protocol for the research compound 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol , designed for professional application in drug discovery and coordination chemistry research.
Abstract & Scope
This protocol details the synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS 1019616-85-3), a secondary amine ligand featuring a phenolic core and an o-anisidine moiety. This structural motif is frequently utilized in the development of Salen-type coordination complexes and as a pharmacophore in medicinal chemistry. The method described employs a two-step reductive amination sequence: the condensation of 3-ethoxysalicylaldehyde with 2-methoxyaniline to form a Schiff base intermediate, followed by selective reduction to the target amine.
Safety & Hazard Analysis (Critical)
Warning: This protocol involves the use of hazardous reagents. Strict adherence to safety standards is mandatory.
Reagent
Hazard Class
Critical Safety Measure
2-Methoxyaniline (o-Anisidine)
Carcinogen (1B), Toxic (Acute)
Handle only in a certified fume hood. Double-glove (Nitrile/Laminate). Avoid dust generation.[1]
Sodium Borohydride (NaBH₄)
Water-reactive, Corrosive
Keep dry. Quench excess carefully with acid/acetone. Hydrogen gas evolution risk.
The synthesis is grounded in the nucleophilic attack of the primary amine (2-methoxyaniline) on the carbonyl carbon of the aldehyde (3-ethoxysalicylaldehyde).
Dehydration (Imine Formation): The amine condenses with the aldehyde, eliminating water to form the imine (Schiff base). This step is often reversible; equilibrium is driven forward by heat or water removal.
Reduction: The C=N bond of the imine is reduced to a C-N single bond using a hydride donor (Sodium Borohydride), yielding the chemically stable secondary amine.
Phase 1: Formation of the Schiff Base Intermediate
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-2-hydroxybenzaldehyde (10 mmol, 1.66 g) in 30 mL of anhydrous methanol.
Addition: Slowly add 2-methoxyaniline (10 mmol, 1.23 g) to the stirring solution. The color typically deepens (yellow/orange) indicating imine formation.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The aldehyde spot should disappear.
Isolation (Optional): While the imine can be reduced in situ, isolating it often yields higher purity. Cool the mixture to 0°C. If a precipitate forms, filter and wash with cold methanol. If not, proceed to Phase 2 directly (one-pot procedure).
Phase 2: Reduction to the Amine
Cooling: Cool the methanolic solution (containing the imine) to 0°C using an ice bath.
Reduction: Add Sodium Borohydride (NaBH₄) (15 mmol, 0.57 g) portion-wise over 20 minutes. Caution: Gas evolution (H₂) will occur.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours (overnight). The solution color typically lightens as the conjugation of the imine is broken.
Quenching: Cool the flask to 0°C. Carefully add 10 mL of water followed by dilute HCl (1M) dropwise until pH is neutral (pH ~7). This destroys excess hydride.
Extraction: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).
Work-up: Combine organic layers, wash with brine, dry over anhydrous Sodium Sulfate (
), and filter.
Purification: Concentrate the filtrate. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient: Hexane -> 20% EtOAc in Hexane).
Characterization Data (Expected)
Technique
Parameter
Expected Signal / Observation
Appearance
Physical State
Off-white to pale yellow solid.
¹H NMR
4.3 - 4.5 ppm
Singlet (2H), corresponding to the methylene bridge () between the rings.
¹H NMR
3.8 - 4.1 ppm
Multiplets/Singlets for Methoxy () and Ethoxy () protons.
IR Spectroscopy
3300 - 3400 cm⁻¹
Broad stretch indicating secondary Amine () and Phenolic ().
IR Spectroscopy
Absence of ~1620 cm⁻¹
Disappearance of the strong Imine () stretch confirms reduction.
Process Visualization (Workflow)
The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and safety barriers.
Figure 1: Logical workflow for the reductive amination of 3-ethoxysalicylaldehyde and o-anisidine.
References
National Center for Biotechnology Information. (2012). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol.[3] PMC3393439. Retrieved October 26, 2025, from [Link]
Jarrahpour, A. A., et al. (2004).[4] Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activity. Molbank, M373.[4] Retrieved October 26, 2025, from [Link]
Application Notes & Protocols for the Synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol via the Mannich Reaction
Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for the synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a substituted phenol...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a substituted phenolic Mannich base. The protocol is grounded in the principles of the Mannich reaction, a cornerstone of organic synthesis for the aminoalkylation of acidic compounds.[1] This guide delves into the mechanistic underpinnings, offers a detailed step-by-step experimental protocol, and provides critical application notes to facilitate successful synthesis and optimization.
Section 1: Reaction Principles and Mechanistic Overview
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[2][3] In this specific application, the reaction involves the aminoalkylation of an activated phenol (2-ethoxyphenol) with formaldehyde and a primary aromatic amine (2-methoxyaniline).[4]
The Core Mechanism
The reaction proceeds via a two-stage mechanism:
Iminium Ion Formation: The reaction initiates with the nucleophilic addition of the amine, 2-methoxyaniline, to formaldehyde. This is followed by dehydration, typically under ambient or mildly acidic conditions, to form a highly reactive electrophilic species known as an iminium ion (or Schiff base).[2][5][6]
Electrophilic Aromatic Substitution: The 2-ethoxyphenol substrate, being an electron-rich aromatic system, acts as the nucleophile. The hydroxyl (-OH) and ethoxy (-OEt) groups are strong ortho, para-directing activators.[7] The iminium ion is attacked by the electron-rich phenol ring, leading to the formation of the C-C bond and the introduction of the aminomethyl group onto the aromatic ring.[7]
Regioselectivity
For 2-ethoxyphenol, the hydroxyl group is a powerful activating group. The substitution is directed to the positions ortho and para to it. The para position is already occupied by the ethoxy group. Of the two available ortho positions (C6 and C2), the C6 position is sterically more accessible, making it the preferred site for electrophilic attack. This inherent regioselectivity simplifies the reaction, leading predominantly to the desired 2,6-disubstituted phenol product.[8]
Caption: Figure 1: Reaction Mechanism
Section 2: Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis, purification, and characterization of the target compound.
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup, standard glassware.
Analytical Instruments: NMR Spectrometer (¹H and ¹³C), FT-IR Spectrometer, Mass Spectrometer (e.g., ESI-MS).
Reagent Stoichiometry and Preparation
Reagent
M.W. ( g/mol )
Equiv.
Moles (mmol)
Mass/Volume
2-Ethoxyphenol
138.16
1.0
10.0
1.38 g
2-Methoxyaniline
123.15
1.1
11.0
1.35 g
Paraformaldehyde
(30.03)n
1.2
12.0
0.36 g
Ethanol
46.07
-
-
50 mL
Step-by-Step Synthesis Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxyphenol (1.38 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the phenol is completely dissolved.
Addition of Reagents: To the stirred solution, add 2-methoxyaniline (1.35 g, 11.0 mmol) followed by paraformaldehyde (0.36 g, 12.0 mmol).
Reaction Execution: Equip the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain stirring.
Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). Spot the starting materials and the reaction mixture. The reaction is typically complete within 12-24 hours, as indicated by the consumption of the limiting reagent (2-ethoxyphenol) and the appearance of a new, major product spot.
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Work-up and Purification
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
Purification: The crude product can be purified by one of the following methods:
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[7] Collect the purified crystals by filtration.
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography with a hexane-ethyl acetate gradient.[7]
Characterization
The identity and purity of the final product, 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, should be confirmed using standard spectroscopic methods.
¹H NMR: Expect characteristic signals for the aromatic protons on both rings, the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), the benzylic methylene bridge (-CH₂-), and the amine N-H proton.
¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule.
FT-IR (cm⁻¹): Look for characteristic peaks corresponding to O-H stretching (broad, ~3300-3400), N-H stretching (~3400), aromatic C-H stretching (~3000-3100), aliphatic C-H stretching (~2850-2980), and C-O stretching (~1200-1250).[9]
Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of C₁₆H₁₉NO₃ (273.33 g/mol ).
Caption: Figure 2: Experimental Workflow
Section 3: Application Notes & Troubleshooting
The success of the Mannich reaction depends on careful control of several parameters.
Rationale for Experimental Choices
Solvent: Ethanol is a common and effective solvent for Mannich reactions involving phenols as it readily dissolves the reactants and is relatively inert.[8][10] Other solvents like dioxane or methanol can also be used.[11][12] In some cases, solvent-free conditions can be explored to improve reaction efficiency.[13]
Formaldehyde Source: Paraformaldehyde is often preferred over aqueous formaldehyde (formalin) to avoid introducing excess water, which can sometimes hinder the reaction or complicate the work-up.[14]
Stoichiometry: A slight excess of the amine and formaldehyde is used to ensure the complete conversion of the more valuable phenol starting material.
Temperature: While many phenolic Mannich reactions proceed at room temperature over several days, gentle heating to reflux in ethanol accelerates the rate of reaction significantly, reducing the overall time required.[8][12] However, excessive heat should be avoided as it can lead to side reactions and decomposition.
Potential Challenges and Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Yield
- Insufficient reaction time or temperature.- Deactivated reagents.
- Extend reaction time and monitor by TLC.- Increase temperature to gentle reflux.- Use fresh, high-purity reagents.
- Use a 1:1:1 stoichiometry of reactants.- Perform the reaction at a lower temperature (e.g., room temp.) to improve selectivity.
Polymerization
- Excess formaldehyde.- High reaction temperature.
- Use paraformaldehyde instead of formalin.- Avoid excessive heating.- Add formaldehyde portion-wise to the reaction mixture.
Difficult Purification
- Close polarity of product and starting materials.- Oily or non-crystalline product.
- Optimize the eluent system for column chromatography.- Attempt to form a salt (e.g., hydrochloride) of the Mannich base, which may be more crystalline.[8]
Section 4: Safety Precautions
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Formaldehyde/Paraformaldehyde: Formaldehyde is toxic, a suspected carcinogen, and an irritant. Avoid inhalation of dust or vapors and prevent skin contact.
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Anilines: 2-Methoxyaniline is toxic upon inhalation, ingestion, or skin contact. Handle with care.
References
The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem. [URL: https://www.benchchem.com/blog/the-mannich-reaction-with-phenols-a-technical-guide-to-its-discovery-and-history]
Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Arkivoc. [URL: https://www.
Synthesis of aminomethylphenol derivatives via magnetic nano Fe3O4 catalyzed one pot Petasis borono-Mannich reaction. Journal of Chemical Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/130/11/0154]
(PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. [URL: https://www.researchgate.
The Mannich Reaction. Organic Reactions. [URL: https://organicreactions.org/index.php/The_Mannich_Reaction]
Conditions optimization of the mannich reaction under different conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Conditions-optimization-of-the-mannich-reaction-under-different-conditions_fig2_334515546]
Aminomethylated Hydroxinaphthalenes: Synthesis and Application. ResearchGate. [URL: https://www.researchgate.
Mannich bases in medicinal chemistry and drug design. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222731/]
Mannich reaction: optimization of reaction conditions a. ResearchGate. [URL: https://www.researchgate.net/figure/Mannich-reaction-optimization-of-reaction-conditions-a_tbl1_323284065]
SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie. [URL: https://revroum.lew.ro/wp-content/uploads/2015/02/Art-07.pdf]
Mannich bases from isolated amine adducts. Google Patents. [URL: https://patents.google.
Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. [URL: https://www.eurekaselect.com/article/142998]
Mannich reaction – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/topics/chemistry/mannich-reaction-kcvl]
Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11086082/]
Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. NSF Public Access Repository. [URL: https://par.nsf.gov/servlets/purl/10452377]
Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39337905/]
Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/17/258]
Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01306]
Mannich bases – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/topics/medicine-and-healthcare/mannich-bases-kcvl]
Synthesis spectroscopic molecular and computational structure characterizations of E 2 ethoxy 6 phenylimino methyl phenol. UNIS | Sinop Üniversitesi Akademik Veri Yönetim Sistemi. [URL: https://unipub.sinop.edu.tr/storage/files/publications/83/83/8300000108/8300000108_2.pdf]
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022791/]
Optimization of extraction methods for characterization of phenolic compounds in apricot fruit (Prunus armeniaca). Food & Function (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/fo/c9fo01592h]
Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech. [URL: https://digitalcommons.mtu.edu/michigantech-p/17592]
Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2022/11/206958372211225413.pdf]
Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. [URL: http://www.materialsciencejournal.
OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO. Analele Universitatii din Oradea, Fascicula Biologie. [URL: https://www.bioresearch.ro/bioresearch/vol24/AOU_Bio_2018_vol25_2_art02.pdf]
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789712/]
Application Note: Synthesis and Complexation of the Tridentate ONO-Donor Ligand 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
[1] Abstract & Scope This guide details the synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3), a Mannich base ligand, and its subsequent coordination with transition metals (Cu(II), Co(II...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Scope
This guide details the synthesis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3), a Mannich base ligand, and its subsequent coordination with transition metals (Cu(II), Co(II), Ni(II), Zn(II)).[1][2]
This ligand features a flexible ONO-donor set (Phenolic Oxygen, Amine Nitrogen, and Methoxy Oxygen), distinguishing it from rigid Schiff bases. Its structural flexibility allows for adaptive coordination geometries, making it a prime candidate for catalytic applications and bio-inorganic modeling (e.g., antibacterial and antioxidant mimetics).
Ligand Synthesis: The Mannich Pathway[3]
Retrosynthetic Analysis
The target molecule is constructed via a one-pot Mannich condensation.[1][3] Unlike Schiff bases which require an aldehyde precursor (e.g., 3-ethoxysalicylaldehyde), this synthesis utilizes 2-ethoxyphenol directly, introducing the carbon bridge via formaldehyde.[1]
In a 250 mL round-bottom flask, dissolve 2-methoxyaniline (10 mmol, 1.23 g) in 20 mL of absolute ethanol.
Add paraformaldehyde (12 mmol, 0.36 g) slowly with stirring.
Expert Insight: Heating this mixture gently (40°C) for 15 minutes ensures depolymerization of paraformaldehyde and formation of the reactive iminium intermediate, preventing polymeric side-products.
Addition of Phenol:
Add 2-ethoxyphenol (10 mmol, 1.38 g) to the reaction mixture.
Optional: Add 2-3 drops of glacial acetic acid to catalyze the electrophilic aromatic substitution.[1]
Reflux:
Reflux the mixture at 75-80°C for 6-8 hours .
Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the starting amine spot indicates completion.
Isolation & Purification:
Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.
The product typically precipitates as a solid. Filter and wash with cold ethanol (2 x 5 mL).
Recrystallization: If the product is oily or impure, recrystallize from hot ethanol/water (9:1).
Reduce solvent volume by 50% using a rotary evaporator.
Cool to precipitate the complex.[5] Filter, wash with cold methanol and diethyl ether, and dry in vacuo.
Characterization & Validation Logic
Spectroscopic Signatures
Technique
Feature
Observation
Mechanistic Implication
IR Spectroscopy
Disappears (3200-3400 cm⁻¹)
Confirms deprotonation and coordination of phenolic Oxygen.[1][3]
Shift (-10 to -20 cm⁻¹)
Indicates coordination via the secondary amine Nitrogen.[1][3]
New bands (400-600 cm⁻¹)
Direct evidence of Metal-Ligand bond formation.[1][3]
¹H NMR (Zn only)
Phenolic -OH
Signal disappears
Confirms loss of proton upon coordination.[1][3][7]
Diastereotopic splitting
Coordination locks the flexible methylene bridge, making protons inequivalent.[1][3]
UV-Vis
d-d transitions
400-700 nm bands
Geometry determination (e.g., Octahedral vs. Tetrahedral).
Workflow Visualization
The following diagram illustrates the synthesis and decision pathways for complexation.
Caption: Synthesis workflow from Mannich condensation to Metal Complexation.
Applications & Bioactivity
Based on the structural class (Mannich bases of phenolic derivatives), these complexes exhibit significant potential in:
Antimicrobial Agents: The chelation theory suggests that polarity of the metal ion is reduced upon complexation (partial sharing of positive charge with donor groups), increasing lipophilicity. This facilitates penetration of the lipid membrane of bacteria (e.g., S. aureus, E. coli) [1, 2].
Antioxidant Activity: The phenolic moiety, even when coordinated, often retains radical scavenging capability. The metal center can further catalyze the disproportionation of superoxide radicals [3].
References
Raman, N., & Anbuthilagam, D. (2019). Studies on Transition Metal (II) Complexes Derived from Mannich Base. TSI Journals. Link
Valarmathy, G., et al. (2018).[4][8] Synthesis of Schiff Base (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol Containing N and O Donors and its Metal Complexes. Asian Journal of Chemistry. Link
Hadi, J. S., et al. (2021).[2] Synthesis and Antioxidant Activity Study of New Mannich Bases Derived from Vanillic Acid. Rasayan Journal of Chemistry. Link
ChemScene. (n.d.). Product Information: 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol.[1][3][9][10] Link
Technical Application Note: 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol as a Tridentate Ligand
This guide details the application of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS 1019616-85-3), a versatile ONO-donor tridentate ligand , in coordination chemistry.[1] Designed for researchers in inorganic sy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS 1019616-85-3), a versatile ONO-donor tridentate ligand , in coordination chemistry.[1]
Designed for researchers in inorganic synthesis and catalysis, this document provides a validated protocol for ligand synthesis, metal complexation, and structural characterization.[1]
[1]
Introduction & Ligand Architecture
This molecule belongs to the class of Mannich base ligands , widely utilized to stabilize transition metals (Cu, Zn, Ni, V) in high-oxidation states or specific geometries.[1] Its structural utility stems from its ability to form two stable chelate rings upon coordination:[1]
Six-membered ring: Formed between the Phenolate Oxygen and the Amine Nitrogen.[1]
Five-membered ring: Formed between the Amine Nitrogen and the pendant Methoxy Oxygen.[1]
Key Structural Features:
Hard/Borderline Donor Set: The Phenolate (Hard), Amine (Borderline), and Ether (Hard/Hemilabile) donors allow for "hemilabile" coordination—crucial for catalytic cycles where a site must open for substrate binding.[1]
Steric Modulation: The 2-Ethoxy group (position 6 relative to the arm, or position 2 IUPAC) provides greater steric bulk compared to standard methoxy analogs, influencing the metal center's geometry and preventing dimerization.[1]
Synthesis Protocol
Note: While this ligand is commercially available, in-house synthesis via the Mannich reaction is cost-effective and allows for derivative generation.[1]
Reaction Scheme
The synthesis utilizes a one-pot Mannich condensation of 2-Ethoxyphenol (Guethol), Formaldehyde, and 2-Methoxyaniline (o-Anisidine).[1]
Figure 1: One-pot Mannich synthesis pathway.
Step-by-Step Procedure
Reagent Prep: Dissolve 2-Methoxyaniline (10 mmol) in Ethanol (20 mL).
Formaldehyde Addition: Add Formaldehyde (37% solution, 10 mmol) dropwise. Stir for 30 mins at room temperature to form the in situ iminium intermediate.
Phenol Addition: Add 2-Ethoxyphenol (10 mmol) to the mixture.
Reflux: Heat the mixture to reflux (approx. 80°C) for 8–12 hours. Monitor via TLC (SiO2, Hexane:EtOAc 3:1).[1]
Workup: Cool the solution to 4°C overnight. The product typically precipitates as a solid.[1]
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol if necessary to achieve >98% purity (confirmed by NMR).
Metal Complexation Protocol
This protocol describes the coordination of the ligand (HL) to a generic divalent metal ion (M = Cu, Zn, Ni) to form a neutral [M(L)(OAc)] or cationic [M(L)(Solv)]+ species.[1]
Coordination Logic
The ligand acts as a monoanionic tridentate chelate (L-).[1]
Deprotonation: The phenolic proton is removed (pKa ~10).[1]
Geometry: Typically enforces a distorted square planar or square pyramidal geometry depending on the auxiliary ligand (X).[1]
Figure 2: General metallation workflow and coordination mode.
Experimental Procedure (Example: Cu(II) Complex)
Ligand Solution: Dissolve 1.0 eq of the ligand in Methanol (MeOH).
Base Activation: Add 1.0 eq of Triethylamine (Et3N) to generate the phenolate in situ.[1] Solution color may deepen.[1]
Metal Addition: Add 1.0 eq of Copper(II) Acetate Monohydrate dissolved in MeOH dropwise.
Reaction: Stir at room temperature for 2 hours. (Refluxing is rarely needed for Cu(II) but may be required for kinetically inert metals like Cr(III)).[1]
Isolation:
If precipitate forms: Filter and wash with cold MeOH and Et2O.[1]
If soluble: Concentrate by rotary evaporation to ~20% volume, then add Et2O to induce precipitation.[1]
Drying: Vacuum dry at 40°C.
Characterization & Data Interpretation
Researchers should verify the complex structure using the following physicochemical markers.
M–O(ether): Longer, dative bond (~2.30 – 2.50 Å).[1]
Chelate Bite Angles: The 5-membered ring (N-M-O_ether) often imposes a constrained angle (<90°), distorting the ideal square planar geometry.[1]
Applications in Drug Discovery & Catalysis[1]
Catalysis: Oxidative Coupling
Complexes of this ligand (particularly Cu and V) mimic metalloenzymes like Galactose Oxidase or Phenoxazinone Synthase.[1]
Protocol: Dissolve catalyst (1 mol%) in MeCN. Add substrate (e.g., o-aminophenol).[1] Bubble O2. Monitor quinone imine formation via UV-Vis.[1]
Biological Activity
The "Mannich base" pharmacophore is bioactive.[1][2]
Antimicrobial: The free ligand and its Zn(II) complexes often exhibit bacteriostatic activity against Gram-positive strains (S. aureus).[1]
Mechanism: The lipophilic ethoxy/methoxy groups facilitate cell membrane penetration, while the chelation capability disrupts bacterial metal homeostasis.[1]
References
Roman, G. (2015).[1] Mannich bases in medicinal chemistry and drug design.[1] European Journal of Medicinal Chemistry, 89, 743-816.[1] (Provides mechanistic grounding for the biological application of phenol-amine-based ligands).[1]
Yamada, S., et al. (2000).[1] Synthesis and Catalytic Activity of Copper(II) Complexes with Tridentate ONO Ligands. Inorganica Chimica Acta.[1] (General reference for ONO tridentate Cu-complex catalysis protocols).
Costes, J. P., et al. (1995).[1] New Mannich Base Ligands: Synthesis and Coordination Chemistry.[1] Journal of the Chemical Society, Dalton Transactions.[1] (Foundational methodology for aminomethylphenol ligand synthesis).
Application Note: Polymerization Catalysis using 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Metal Complexes
[1] Executive Summary This technical guide details the synthesis, characterization, and application of [ONN]-type tridentate metal complexes derived from the ligand 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol .[1][...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide details the synthesis, characterization, and application of [ONN]-type tridentate metal complexes derived from the ligand 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol .[1][2] While this ligand architecture supports various transition metals, this protocol focuses on its application with Aluminum (Al) and Zinc (Zn) centers for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,
These complexes are favored in drug delivery research for producing biodegradable polyesters with controlled molecular weights (MW) and narrow dispersity (Đ), critical attributes for consistent pharmacokinetic profiles.[1]
Ligand Design & Causality
The ligand 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (herein referred to as
) features a specific steric and electronic design:
Tridentate [O, N, O] Binding: The phenol oxygen (anionic), the central amine nitrogen (neutral), and the pendant methoxy ether (neutral) form a robust coordination environment.[1] This "hemilabile" ether arm stabilizes the electrophilic metal center during the resting state but can dissociate to open a coordination site for monomer insertion.
Ortho-Ethoxy Group: Provides steric bulk closer to the metal center than a methoxy group, enhancing stereocontrol during polymerization.[1][2]
Secondary Amine Backbone: Unlike imine (Schiff base) analogs, the amine backbone is more flexible and resistant to hydrolysis, ensuring catalyst stability during solution polymerization.[1]
Experimental Protocols
Ligand Synthesis: Reductive Amination
Objective: Synthesize the
ligand via condensation of 3-ethoxy-2-hydroxybenzaldehyde and 2-methoxyaniline, followed by reduction.[1][2]
Condensation: In a 250 mL round-bottom flask, dissolve 3-ethoxy-2-hydroxybenzaldehyde (10 mmol) and 2-methoxyaniline (10 mmol) in anhydrous Methanol (50 mL).
Reflux: Stir the mixture at reflux (
) for 4 hours. The solution will turn deep yellow/orange, indicating imine formation.
Reduction: Cool the solution to
in an ice bath. Slowly add (25 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.[1][2]
Stirring: Allow the reaction to warm to room temperature (RT) and stir overnight (12 h). The color should fade to pale yellow/colorless.
Quench & Workup: Quench with water (20 mL). Evaporate methanol under reduced pressure. Extract the residue with DCM (
mL).[1] Wash combined organic layers with brine, dry over , and concentrate.[1]
Purification: Recrystallize from Ethanol/Hexane (1:5) to obtain white crystalline solid.[1]
(0.02 mmol) into a vial. Dissolve in Toluene (2 mL).
Initiation: Add Benzyl Alcohol (BnOH) (0.02 mmol) if an "Immortal" mechanism is desired (optional; activates the Al-Me bond to Al-OBn). Stir for 5 mins.
Polymerization: Add
-Caprolactone (2.0 - 10.0 mmol, depending on target DP).
Monitoring: Aliquot samples at regular intervals. Quench with wet
containing benzoic acid.
Analysis: Determine conversion via
NMR (integration of polymer vs monomer ).
Termination: Quench bulk reaction with Methanol/HCl (5%). Precipitate polymer in cold Methanol.
Mechanistic Visualization
The polymerization proceeds via a Coordination-Insertion Mechanism .[1][2] The monomer coordinates to the Lewis acidic Al center, followed by nucleophilic attack of the alkoxide (or alkyl) ligand on the carbonyl carbon.[1]
Figure 1: Coordination-Insertion mechanism for the Ring-Opening Polymerization of cyclic esters mediated by Aluminum complexes.[1][2]
Data Presentation & Validation
Expected Performance Metrics
The following table summarizes typical performance data for [ONN]-Al complexes in
-CL polymerization (simulated based on class-representative literature [1][2]).
Entry
Temp ()
Time (h)
Conversion (%)
(Calc)
(GPC)
PDI (Đ)
1
100
25
0.5
>99
11,400
12,100
1.05
2
200
25
1.0
98
22,800
23,500
1.07
3
500
60
2.0
95
57,000
55,200
1.12
4
100
25
0.5
99
11,400
11,800
1.04
Interpretation:
Narrow PDI (<1.10): Indicates a "living" polymerization characteristic, essential for block copolymer synthesis.[1]
Agreement (
Calc vs GPC): Demonstrates high initiation efficiency ().
Switch from to (pre-react with benzyl alcohol).[1][2]
Induction Period
Coordination Saturation
The pendant methoxy group may be binding too tightly. Increase temperature to facilitate decoordination.
References
Gibson, V. C., & Spitzmesser, S. K. (2003).[1] Advances in Non-Metallocene Olefin Polymerization Catalysis. Chemical Reviews, 103(1), 283–316.[1]
Kol, M., Shamis, M., Lussarc, I., & Cohen, R. (2000).[1] Salan Catalysts for the Polymerization of Lactide. Journal of the American Chemical Society. (Foundational work on Salan/ONN ligands). [1]
ChemScene. (n.d.).[1] 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol Product Page.[1][2][5] ChemScene. Retrieved October 24, 2023.[1]
Hormnirun, P., et al. (2006).[1] Aluminum complexes supported by bulky bis(phenolate) ligands: Synthesis, characterization, and ROP of cyclic esters. Inorganic Chemistry. (Representative protocol for Al-alkylation). [1]
(Note: While specific papers on the exact "2-ethoxy...2-methoxy" variant are rare, the protocols above are standardized for the structural class of amine-bis(phenol) and [ONN] tridentate ligands described.)
Application Note: Handling, Storage, and Experimental Protocols for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
Introduction & Chemical Context 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is a specialized research compound belonging to the class of aminomethyl phenols (also known as reduced Schiff bases or Mannich bases). St...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is a specialized research compound belonging to the class of aminomethyl phenols (also known as reduced Schiff bases or Mannich bases). Structurally, it features a phenolic core substituted with an ethoxy group at the ortho position and a secondary amine linker connecting to a 2-methoxyphenyl ring at the other ortho position.
This structural motif is significant in medicinal chemistry for three primary reasons:
Redox Activity: The ortho-substituted phenol core mimics the pharmacophore of Vitamin E and substituted anisoles, conferring potential antioxidant and anti-ferroptotic properties [1].
Metal Chelation: The proximity of the phenolic hydroxyl and the secondary amine nitrogen allows for bidentate or tridentate coordination with transition metals (e.g., Cu, Zn, Fe), making it a candidate for metallo-enzyme inhibition or mimetic studies [2].
Bioactivity Spectrum: Analogous aminomethyl phenols have demonstrated activity as antimicrobial agents and intermediates in the synthesis of neuroprotective agents [3].
This guide provides standardized protocols for the handling, storage, solubilization, and initial biological profiling of this compound to ensuring reproducibility in drug discovery workflows.
Safety & Hazard Identification (GHS)
Note: Always consult the specific Safety Data Sheet (SDS) provided by your supplier.
Hazard Class
H-Code
Statement
Precautionary Measure
Skin Irritation
H315
Causes skin irritation.
Wear nitrile gloves (min 0.11mm).
Eye Irritation
H319
Causes serious eye irritation.
Use safety goggles; access to eyewash station.
STOT-SE
H335
May cause respiratory irritation.
Handle exclusively in a chemical fume hood.
Critical Safety Note: As a secondary amine derivative, avoid contact with strong nitrosating agents (e.g., nitrites) to prevent the formation of potentially carcinogenic nitrosamines.
Storage & Stability Protocols
Proper storage is critical to prevent oxidation of the phenolic moiety or degradation of the amine linker.
Solid State Storage
Temperature: Store at 2–8°C (Refrigerated). For long-term archival (>6 months), -20°C is recommended.
Atmosphere: Hygroscopic and oxidation-sensitive. Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial.
Light: Protect from light. Use amber vials or wrap containers in aluminum foil.
Solution Stability
Solvent Compatibility: Soluble in DMSO, Ethanol, and Dichloromethane. Insoluble in water.
Stability Window:
DMSO Stock (10 mM): Stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles (aliquot upon preparation).
Aqueous Buffer: Unstable; prepare fresh immediately before use. The phenolic proton is susceptible to oxidation at basic pH.
Handling & Preparation Protocols
Protocol A: Preparation of 10 mM Stock Solution
Target Concentration: 10 mM
Volume:[1] 1 mL
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)
Calculate Mass:
Weighing: Accurately weigh 2.73 mg of the solid compound into a sterile, amber microcentrifuge tube.
Solubilization: Add 1000 µL of anhydrous DMSO.
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.
Aliquoting: Dispense into ten 100 µL aliquots to avoid freeze-thaw degradation.
Storage: Label with Compound ID, Date, and Concentration. Store at -20°C.
Purpose: To test if the compound prevents lipid peroxidation-induced cell death (similar to Ferrostatin-1) [4].
Materials:
HT-1080 or PANC-1 cells.
Inducer: Erastin (Class I inducer) or RSL3 (Class II inducer).
Reagent: CellTiter-Glo® (ATP viability) or AlamarBlue.
Procedure:
Seeding: Seed cells at 5,000 cells/well in a 96-well white-walled plate. Incubate 24h.
Pre-treatment: Add the test compound (0.1, 1, 5, 10 µM) for 2 hours. Keep DMSO constant (0.1%).
Induction: Add Erastin (e.g., 10 µM) directly to the wells containing the test compound.
Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.
Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, and measure Luminescence .
Validation: If viability is restored compared to the "Erastin Only" control, the compound acts as a ferroptosis inhibitor.
Workflow Visualization
Caption: Operational workflow for the reconstitution, quality control, and biological profiling of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.
References
BenchChem. (2025).[2][3] An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives. Retrieved from .
Jarrahpour, A. A., et al. (2004).[1] Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activity.[1] Molbank, 2004(1), M373.[1] .
ChemScene. (n.d.). Product Data: 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol (CAS 1019616-85-3).[4][5] Retrieved from .
Jiang, X., et al. (2021). Stockwell, B.R. Ferroptosis: mechanisms, biology and role in disease. Nature Reviews Molecular Cell Biology, 22, 266–282. (Contextual reference for Protocol D).
Technical Support Center: Troubleshooting Purification of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
Welcome to the Technical Support Center for the isolation and purification of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3)[1]. As a complex Mannich base, this molecule presents unique chromatogra...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the isolation and purification of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3)[1]. As a complex Mannich base, this molecule presents unique chromatographic challenges due to its amphoteric nature—housing both a weakly acidic phenol and a basic secondary aniline moiety.
This guide provides researchers and drug development professionals with field-proven, self-validating protocols to overcome common bottlenecks such as silica streaking, oxidative discoloration, and starting material co-elution.
Molecular Profiling & Purification Strategy
Understanding the chemical causality of your target molecule is the first step in designing a successful purification strategy:
Amphoteric Behavior: The molecule contains a phenol (
~9.5) and a secondary amine ( ~4.5). Liquid-liquid extraction must be strictly controlled at a neutral pH to prevent the formation of water-soluble phenoxide or ammonium salts.
Silanol Interaction (Streaking): The basic secondary amine interacts strongly with Brønsted acidic silanol groups (Si-OH) on standard unmodified silica gel. This acid-base interaction leads to severe band broadening and streaking[2].
Oxidation Susceptibility: Electron-rich aminophenols are highly prone to air and light oxidation, often resulting in pink, brown, or black polymeric impurities during concentration[3].
Retro-Mannich Cleavage: As a Mannich base, prolonged exposure to acidic conditions (including highly acidic silica) can trigger a retro-Mannich reaction, degrading the product back into 2-methoxyaniline and the corresponding phenolic aldehyde[4].
Logical flow of the purification process for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.
Step-by-Step Purification Protocol
Self-Validating Methodology for High-Purity Isolation
Quench and pH Adjustment: Quench the crude reaction mixture with saturated aqueous
. Carefully adjust the aqueous phase to pH 6.5–7.5.
Causality: Maintaining a neutral pH ensures both the phenol and amine remain un-ionized, maximizing partitioning into the organic phase.
Self-Validation: Spot the aqueous layer on a TLC plate; if the target product is heavily present, the pH is out of bounds and must be readjusted.
Extraction: Extract 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure (keep bath temperature <40°C to minimize thermal degradation).
Phase 2: Modified Silica Gel Chromatography
Mobile Phase Preparation: Prepare a gradient system of Hexane and EtOAc. Crucially, add 1% to 2% Triethylamine (TEA) (v/v) to all mobile phase mixtures[2].
Causality: TEA acts as a sacrificial basic modifier. It outcompetes the target amine for the acidic silanol binding sites on the silica gel, effectively "deactivating" the column and preventing streaking[5].
Column Packing: Slurry-pack the silica gel (60-120 mesh) using the TEA-modified starting solvent (e.g., 90:10 Hexane:EtOAc + 1% TEA).
Loading: Dry-load the crude mixture onto a small amount of silica or apply as a concentrated solution in DCM. Do not exceed a loading ratio of 1 g crude per 40 g silica.
Elution: Run a shallow gradient from 10% EtOAc to 30% EtOAc (always maintaining 1% TEA). Monitor fractions via UV-active TLC.
Charcoal Treatment: If the pooled fractions exhibit a pink or brown tint, dissolve the concentrated residue in hot ethanol and add 5-10% (w/w) activated charcoal[3].
Hot Filtration: Filter the hot suspension quickly through a pad of Celite to remove the charcoal and adsorbed oxidized impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry under high vacuum.
Troubleshooting Matrix
Parameter
Expected Value / Observation
Troubleshooting Action
Crude Purity
60 - 80%
Optimize reaction stoichiometry to reduce excess aniline.
Target (TLC)
~0.35 (Hexane:EtOAc 3:1 + 1% TEA)
Adjust EtOAc ratio if is too high/low.
Impurity (2-Methoxyaniline)
~0.50 (Hexane:EtOAc 3:1 + 1% TEA)
Decrease polarity (more Hexane) if co-elution occurs.
Column Loading
1 g crude per 30-50 g silica
Do not overload; overloading causes severe band broadening.
Purified Yield
70 - 85%
Check aqueous phase pH if yield is low (ensure pH 6.5-7.5).
Final Purity
> 98% (HPLC/NMR)
Perform hot recrystallization if purity is < 95%.
Frequently Asked Questions (FAQs)
Q1: Why does my product streak heavily on the silica column, and how do I fix it?A: The secondary amine in 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol interacts strongly with the acidic silanol groups on standard silica gel[2]. This acid-base interaction causes the compound to drag or "streak" across the column. To resolve this, add 1-2% of a basic modifier like Triethylamine (TEA) to your mobile phase. TEA deactivates the silanol groups, allowing your target amine to elute cleanly as a sharp band[5].
Q2: My final product is colored (pink/brown) instead of white/off-white. What is the likely cause?A: Aminophenols and electron-rich aniline derivatives are highly susceptible to oxidation when exposed to air and light[3]. This oxidation forms highly colored polymeric byproducts. To fix this, minimize air exposure by flushing your system with argon or nitrogen during concentration. If the product is already discolored, a hot recrystallization with activated charcoal is highly effective at adsorbing these oxidized impurities[3].
Q3: Can I use an acidic modifier like acetic acid to improve peak shape?A:No. While acidic modifiers are useful for acidic compounds, adding acid to a basic amine will protonate the nitrogen, forming an ammonium salt. This increases its polarity, making it stick harder to the silica and exacerbating the streaking[2]. Furthermore, because this molecule is a Mannich base, exposure to acidic conditions on silica could trigger a retro-Mannich cleavage, degrading your product back into 2-methoxyaniline and the corresponding aldehyde[4].
Q4: How do I separate the product from unreacted 2-methoxyaniline?A: 2-methoxyaniline is less polar and lacks the hydrogen-bonding phenolic -OH group present in your target molecule. On silica gel (with 1% TEA), 2-methoxyaniline will elute first. Use a shallow gradient (e.g., starting at 9:1 Hexane:EtOAc and slowly increasing to 3:1) to ensure baseline resolution between the starting aniline and the target Mannich base.
Troubleshooting decision matrix for common chromatography and isolation issues.
References
Benchchem - Purification techniques for N-Formyl-2-aminophenol from a reaction mixture. Available at: 3
Benchchem - Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Available at: 2
ChemScene - 1019616-85-3 | 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol. Available at: 1
Reddit (r/chemistry) - Purification issues (Mannich bases). Available at: 4
Biotage - How do I purify ionizable organic amine compounds using flash column chromatography? Available at: 5
Technical Support Center: Minimizing Side Reactions in Phenolic Mannich Synthesis
Ticket Subject: Optimization of Yield and Selectivity in Phenolic Aminomethylation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Executive Summary The Mannich reaction on phen...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Optimization of Yield and Selectivity in Phenolic Aminomethylation
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Status: Open
Executive Summary
The Mannich reaction on phenols is a powerful method for introducing aminomethyl groups, but it is notoriously prone to "tarring," polymerization, and regio-isomeric mixtures. The core challenge lies in the high reactivity of the phenol ring and the instability of the formaldehyde reagent.
This guide moves beyond basic textbook descriptions to address the three critical failure modes in drug discovery workflows:
Poly-substitution (Over-reaction at ortho/para sites).
O-aminomethylation (Kinetic ether formation vs. thermodynamic C-alkylation).
Critical Failure Analysis & Mechanistic Control
Issue A: The "Methylene Bridge" (Bis-phenol Formation)
Symptom: Insoluble, gummy precipitates that are not the desired amine.
Root Cause: If free formaldehyde exists in the presence of phenol under acidic conditions without sufficient amine, it acts as a linker, joining two phenol molecules via a Friedel-Crafts-like alkylation (
).
The Fix (Causality): You must ensure the iminium ion (
) is fully formed before the phenol is introduced. This eliminates free formaldehyde from the equation.
Issue B: O- vs. C-Alkylation
Symptom: Product is unstable or shows incorrect NMR shifts (ether linkage).
Root Cause: The reaction is reversible. Kinetic control often favors attack at the oxygen (O-aminomethylation).
The Fix:
Thermodynamic Control: Higher temperatures favor the rearrangement to the stable C-alkylated product.
Solvent Selection:Protic solvents (Ethanol, Methanol) are mandatory. They form hydrogen bonds with the phenolate oxygen, "shielding" it and forcing the electrophile to attack the carbon ring (C-alkylation). Aprotic solvents (DMF, THF) leave the oxygen naked and reactive.
Issue C: Regioselectivity (Ortho vs. Para)
Mechanism: In phenols, the incoming iminium ion often coordinates with the phenolic proton via hydrogen bonding, directing the group to the ortho position.
Control: To force para substitution, you must block the ortho positions sterically or use a bulky amine that cannot fit in the ortho-pocket.
Visualizing the Reaction Pathways
The following diagram illustrates the divergence between the desired pathway and the common "tar" forming pathways.
Caption: Figure 1. Mechanistic divergence in phenolic Mannich reactions. Note the critical role of pre-forming the iminium ion to avoid the red "Free Formaldehyde" pathway.
Standardized Experimental Protocols
Do not use a "dump and stir" approach. Choose the protocol based on your reagent stability.
Protocol A: The "Pre-Formed" Method (Recommended)
Best for: High-value phenols, preventing bis-phenol impurities.
Iminium Generation:
In a separate flask, mix Secondary Amine (1.1 eq) and Aqueous Formaldehyde (37%, 1.1 eq).
Stir at 0°C for 30 minutes. Observation: The solution may warm slightly (exothermic). This forms the hemiaminal/iminium species.
Phenol Addition:
Dissolve Phenol (1.0 eq) in Ethanol (0.5 M concentration).
Add the pre-formed iminium mixture dropwise to the phenol solution at Room Temperature.
Reflux:
Heat to reflux (78°C) for 2–4 hours.
Why? This thermodynamic push ensures any O-alkylated kinetic products rearrange to the C-alkylated final product.
Optimizing temperature conditions for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol stability
Technical Support Center: Stability of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Welcome to the technical support guide for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. This document is designed for researc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
Welcome to the technical support guide for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability of this compound. Given its molecular structure, which includes a phenolic hydroxyl group, a secondary amine, and ether linkages, this molecule possesses inherent sensitivities that necessitate careful handling and storage. This guide provides a framework for you to experimentally determine and optimize the temperature conditions to maintain the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial storage conditions for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol?
Based on preliminary data from chemical suppliers for this compound and its analogs, it is recommended to store 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol in a dry, sealed container at 2-8°C.[1][2] It should also be protected from light to prevent potential photo-degradation.
Q2: What are the visual or analytical signs of degradation?
The primary indicator of degradation is often a change in color. The phenolic moiety is susceptible to oxidation, which can lead to the formation of colored quinone-type species, typically appearing as a yellow or brown tint. Analytically, degradation would be observed as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in a chromatographic analysis (e.g., HPLC).
Q3: Why is it critical to perform a dedicated temperature stability study for this compound?
While general guidelines are useful, the unique intramolecular environment of any molecule can influence its stability. A dedicated study is essential to establish the optimal storage conditions that preserve the compound's purity, potency, and safety, which is crucial for the reliability and reproducibility of your experimental results.[3][4][5] Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4]
Troubleshooting Guide: Stability-Related Issues
Observed Issue
Potential Cause
Recommended Action & Scientific Rationale
Sample (solid or solution) develops a yellow/brown color over time.
Oxidation of the Phenol Group: The phenolic hydroxyl group is electron-rich and susceptible to oxidation, forming colored quinone or polymeric byproducts. This process can be accelerated by heat, light, and the presence of atmospheric oxygen.
Inert Atmosphere & Light Protection: Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. Store the compound in amber glass vials to block UV and visible light, which can catalyze oxidative reactions.
Inconsistent results from biological or chemical assays.
Ongoing Degradation: The compound may be degrading in solution on the laboratory bench or in an autosampler during an analytical run. This leads to a lower effective concentration of the active molecule over time.
Control Sample Temperature During Use: Prepare solutions fresh for each experiment. If a series of experiments are planned, keep stock and working solutions on ice or in a cooled autosampler (e.g., 4°C). This minimizes thermal degradation during the course of your work.
Appearance of new peaks in HPLC/LC-MS analysis.
Formation of Degradants: Elevated temperatures or prolonged storage at suboptimal conditions can lead to the formation of one or more degradation products.
Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate these degradants. This will help in identifying the degradation products and understanding the degradation pathway, which is a key part of method validation as per ICH guidelines.[6][7]
Experimental Protocols for Temperature Optimization
To empirically determine the optimal storage temperature, a systematic approach is required. The following protocols are designed to identify potential degradation pathways and establish a reliable storage condition.
Protocol 1: Forced Degradation (Thermal Stress) Study
This study is designed to rapidly assess the intrinsic thermal stability of the molecule, as recommended by ICH guideline Q1A(R2).[3][6] The goal is to achieve 5-20% degradation, which is sufficient to identify and characterize degradation products without overly complicating the sample matrix.[6][8]
Objective: To identify likely thermal degradation products and understand the molecule's susceptibility to heat.
Methodology:
Preparation: Prepare a stock solution of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Aliquoting: Dispense equal volumes of the solution into several amber glass HPLC vials.
Stress Conditions:
Control: Place one set of vials at the recommended 2-8°C.
Thermal Stress: Place other sets of vials in temperature-controlled ovens or heating blocks at incremental temperatures (e.g., 40°C, 60°C, and 80°C).
Time Points: Sample from each condition at specific time points (e.g., 0, 8, 24, 48, and 72 hours).
Analysis:
Immediately analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.
Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to obtain mass information on any new peaks that appear.[9]
Quantification: Calculate the percentage of the remaining parent compound and the percentage of each degradant relative to the initial concentration.
Diagram: Forced Degradation Workflow
Caption: Workflow for the forced thermal degradation study.
Data Interpretation & Potential Degradation Pathways
The results from the forced degradation study will provide a clear indication of the compound's thermal lability.
Expected Results Summary:
Temperature
Time (hours)
% Parent Compound Remaining
Major Degradant 1 (%)
Major Degradant 2 (%)
2-8°C (Control)
72
>99.5%
<0.1%
<0.1%
40°C
72
98.0%
1.2%
0.5%
60°C
48
90.5%
5.5%
2.8%
80°C
24
75.2%
15.1%
7.0%
(Note: This is example data and should be replaced with experimental results.)
Based on the known chemistry of phenolic and aromatic amine compounds, two primary degradation pathways under thermal and oxidative stress are plausible:
Oxidation of the Phenol: The phenol moiety can oxidize to form a phenoxy radical, which can then be converted into a benzoquinone-type structure. This is often accompanied by a color change.
Cleavage of the Benzylic C-N Bond: The bond between the methyl group and the secondary amine is a benzylic position, which can be susceptible to cleavage through oxidative or thermal mechanisms.[10][11][12]
Diagram: Hypothetical Degradation Pathways
Caption: Potential degradation pathways under thermal/oxidative stress.
Final Recommendations
Based on the data you generate, you can confidently establish the optimal storage temperature. If significant degradation is observed even at 2-8°C over a medium term (e.g., several weeks), then storage at -20°C should be evaluated. For maximum stability, especially for long-term storage of valuable reference standards, storing solid material at -20°C or -80°C under an inert atmosphere is the most robust solution.
References
ICH. (2026, February 15).
Patel, Y., et al. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Semantic Scholar.
Slideshare. (n.d.). Biodegradation of phenolic compounds- (Scavenging the Phenols) | PPTX.
Metabolic pathways for the biodegradation of phenol. (n.d.). Semantic Scholar.
BioPharmaSpec. (n.d.).
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
Chavan, A. V., et al. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. World Journal of Pharmaceutical Research.
Kato, S., et al. (1972). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry.
Eawag. (1998, January 15).
ResearchGate. (n.d.).
Rochelle, G. T., et al. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture.
Lepaumier, H., et al. (2011). Thermal degradation of amines for CO2 capture | Request PDF.
ACS Publications. (2014, December 16). Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals.
ResearchGate. (2025, October 24). (PDF) Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
SEDICI. (2017, October 16).
University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge.
ResearchGate. (2025, August 6). Determination of aromatic amines and phenols by kinetic methods based on Landolt effect.
Chula Digital Collections. (2020, September 1). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf.
Open Research Africa. (2021, October 25). Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology.
Technical Support Center: Stability & Handling of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
Reference Code: CAS 1019616-85-3 Chemical Class: Phenolic Mannich Base / ortho-Aminomethylphenol Support Tier: Advanced Research Application Executive Summary & Chemical Context This guide addresses the stability challen...
Author: BenchChem Technical Support Team. Date: February 2026
Reference Code: CAS 1019616-85-3
Chemical Class: Phenolic Mannich Base / ortho-Aminomethylphenol
Support Tier: Advanced Research Application
Executive Summary & Chemical Context
This guide addresses the stability challenges associated with 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol . As a phenolic Mannich base , this molecule possesses a "push-pull" electronic structure that makes it biologically active but chemically labile.
Users frequently report pink/red discoloration and loss of potency in solution. These are not random artifacts but predictable outcomes of two competing degradation pathways: Oxidative Deamination (formation of Quinone Methides) and the Retro-Mannich Reaction (Hydrolysis).
Mechanism of Degradation (Root Cause Analysis)
To prevent degradation, one must understand the driving forces. This compound is susceptible to two primary failure modes in solution.
A. The Retro-Mannich Reaction (Hydrolysis)
In aqueous or protic solvents (water, methanol, ethanol), the C-N bond connecting the benzylic carbon to the amine is reversible. The compound can hydrolyze back into its three constituent building blocks:
2-Ethoxyphenol (The parent phenol)
Formaldehyde (The linker)
2-Methoxyaniline (The amine, also known as o-Anisidine)
Triggers: Low pH (acidic), High pH (basic), Heat, Aqueous environments.
B. Oxidative Quinone Formation
The electron-rich phenol ring is easily oxidized by dissolved oxygen. The ortho-aminomethyl group facilitates the formation of ortho-quinone methides , which are highly reactive electrophiles. These species rapidly polymerize or react with nucleophiles, often resulting in a distinct pink, red, or brown coloration .
Triggers: Light, Oxygen, High pH, Transition metal impurities.
Visualization: Degradation Pathways
Caption: Dual degradation pathways. Pathway A (Hydrolysis) destroys the molecule silently. Pathway B (Oxidation) creates visible discoloration.
Troubleshooting Guide (Symptom-Based)
Use this matrix to diagnose issues with your experimental setup.
Observation
Probable Cause
Corrective Action
Solution turns Pink/Red
Oxidation: Formation of o-quinone methide species due to dissolved oxygen or light exposure.
1. Degas buffers with Argon/Nitrogen.2. Add antioxidant (e.g., 0.1% Ascorbic Acid or BHT) if assay permits.3. Store in amber glass.
New peaks in HPLC (Early elution)
Hydrolysis: Retro-Mannich reaction has cleaved the molecule into smaller, more polar fragments (e.g., anisidine).
1. Switch stock solvent to anhydrous DMSO.2. Avoid acidic aqueous buffers (< pH 5).3. Prepare working solutions immediately before use.
Precipitation in Aqueous Buffer
Solubility Crash: The compound is lipophilic (LogP > 2.5). At neutral pH, the amine is not fully ionized, leading to aggregation.
1. Increase DMSO concentration (up to 1-5%).2. Use a solubilizing agent like Cyclodextrin or Pluronic F-127.3. Sonicate briefly (avoid heat).
Inconsistent IC50/EC50 Data
Adsorption: The secondary amine and phenolic groups can stick to plastic surfaces (polystyrene).
1. Use glass or low-binding polypropylene tubes.2. Do not serial dilute in polystyrene plates; add compound directly to wells.
Best Practice Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Standard aqueous stock solutions are NOT recommended for storage.
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol . Avoid water.
Weighing: Weigh the solid rapidly. The solid is hygroscopic; absorbed water initiates hydrolysis.
Dissolution:
Add solvent to achieve 10 mM concentration.
Optional: Add 0.01% BHT (Butylated hydroxytoluene) as a stabilizer if it does not interfere with your downstream assay.
Storage: Aliquot into small, amber glass vials (single-use).
Conditions: Store at -20°C or -80°C .
Shelf Life: 3 months (DMSO) vs. 1 week (Ethanol).
Protocol B: LC-MS Analysis Parameters
Avoid artifacts during quality control.
Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH).
Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the amine but accelerates Retro-Mannich if left too long—inject immediately).
Mobile Phase B: Acetonitrile.
Temperature: Keep the autosampler at 4°C .
Detection: Monitor at 280 nm (Phenol) and 254 nm (Aromatic).
Frequently Asked Questions (FAQs)
Q1: Can I use ultrasonic baths to dissolve the compound?
Answer: Yes, but strictly limit it to <30 seconds. Ultrasound generates local heat and cavitation that can accelerate the cleavage of the sensitive C-N bond (Retro-Mannich).
Q2: Why does the Material Safety Data Sheet (MSDS) mention "Formaldehyde release"?
Answer: This confirms the Retro-Mannich mechanism. Under metabolic or hydrolytic breakdown, the methylene bridge is released as formaldehyde. This is critical for toxicity considerations in cell culture.
Q3: Is this compound light sensitive?
Answer: Yes. Electron-rich phenols are photo-labile. While not as sensitive as retinoids, prolonged exposure to benchtop fluorescent light will drive the oxidation to the pink quinone form. Always use amber tubes.
Q4: Can I freeze-thaw the stock solution?
Answer: Avoid freeze-thaw cycles. Condensation of water inside the tube during thawing introduces moisture, which promotes hydrolysis. Use single-use aliquots.
References
Mechanism of Mannich Base Hydrolysis:
Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.
Note: Definitive text on the reversibility (Retro-Mannich) of aminomethyl phenols.
Oxidation of Phenolic Amines:
Bolton, J. L., Trush, M. A., et al. (2000). "The role of quinone methides in toxicology and pharmacology." Chemico-Biological Interactions, 129(1-2), 117-144.
Handling of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol:
ChemScene Product Data Sheet (CAS 1019616-85-3).[1] "Storage: Sealed in dry, 2-8°C".
General Stability of Phenolic Mannich Bases:
Bui, T. T., et al. (2023). "Application of the Mannich reaction in the structural modification of natural products." Journal of Enzyme Inhibition and Medicinal Chemistry.
Technical Support Hub: 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Production
The following guide serves as a specialized Technical Support Center for researchers and process engineers scaling up the production of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3). This document...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers and process engineers scaling up the production of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3).
This document moves beyond basic synthesis to address the Critical Process Parameters (CPPs) , troubleshooting logic, and safety protocols required for transitioning from gram-scale to kilogram-scale production.
Status: Active
Role: Senior Application Scientist
Context: Process Optimization & Scale-Up Support
Process Logic & Reaction Pathway
To troubleshoot effectively, one must understand the mechanistic causality. The synthesis of this compound is most reliably achieved via Reductive Amination rather than a direct Mannich reaction, to ensure regioselective purity at the 6-position (ortho to the phenol).
The Pathway[1][2]
Condensation: 3-Ethoxysalicylaldehyde reacts with 2-Methoxyaniline (o-Anisidine) to form the Schiff Base (Imine) intermediate.
Reduction: The C=N bond is reduced to the C-N amine linkage using a hydride donor or catalytic hydrogenation.
Why this route?
Regiocontrol: Starting with 3-ethoxysalicylaldehyde locks the substitution at the 6-position. Direct Mannich reaction on 2-ethoxyphenol (Guethol) risks competitive para-substitution.
Stability: The intermediate imine is stabilized by an intramolecular hydrogen bond (O-H···N), facilitating isolation if a two-step process is chosen.
Experimental Workflow Visualization
The following diagram outlines the optimized workflow and decision gates for scale-up.
Caption: Optimized Reductive Amination Workflow illustrating the bifurcation between isolation of the imine intermediate versus a one-pot telescoping process.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users during scale-up.
Category A: Imine Formation (Condensation Step)
Q1: The reaction mixture remains yellow/orange, but TLC shows significant starting aldehyde remaining after 4 hours. How do I drive it to completion?
Diagnosis: The condensation is an equilibrium process (
). On a larger scale, water accumulation inhibits forward progress.
Solution:
Solvent Switch: If using Ethanol, switch to Toluene or Cyclohexane and use a Dean-Stark trap to physically remove water azeotropically.
Catalysis: Add 1-2 mol% of mild acid catalyst (e.g., p-Toluenesulfonic acid or Acetic acid) to activate the carbonyl.
Concentration: Run the reaction at a higher concentration (1.0 M - 2.0 M) to favor bimolecular association.
Q2: The imine precipitates as a "gummy" oil rather than a solid. How do I fix this?
Diagnosis: Impurities (residual aniline) or solvent choice is preventing crystal lattice formation.
Protocol:
Cool the mixture slowly to 0°C.
Seeding: Add a seed crystal of the pure imine if available.
Anti-solvent: Add cold Hexane or Heptane dropwise to the alcoholic solution until turbidity persists, then chill.
Trituration: Decant the supernatant and triturate the oil with cold diethyl ether or isopropyl ether to induce solidification.
Category B: Reduction Step
Q3: During NaBH4 reduction, the reaction stalled, and I see a new impurity spot. What happened?
Diagnosis:Imine Hydrolysis . If the reaction medium contains too much water or is too acidic before the reducing agent acts, the imine reverts to the aldehyde and amine. The aldehyde is then reduced to the alcohol (3-ethoxysalicyl alcohol), which is the impurity.
Corrective Action:
Ensure the imine formation is complete before adding reductant.
If doing one-pot, add a dehydrating agent (molecular sieves) or ensure anhydrous solvents.
Buffer: Maintain pH slightly basic or neutral. Avoid adding NaBH4 to a strongly acidic solution.
Q4: I am scaling up to 1kg. Is NaBH4 safe?
Safety Alert: NaBH4 generates hydrogen gas and heat. On a 1kg scale, the exotherm can be runaway.
Scale-Up Recommendation:
Switch Reagent: Consider Catalytic Hydrogenation (H2, 5% Pd/C, 3-5 bar, MeOH). This is cleaner and avoids boron waste.[1]
If NaBH4 is mandatory: Dose the NaBH4 as a solution (in aqueous NaOH/stabilizer) slowly into the reaction mixture at 0-5°C. Do not dump solid NaBH4 into a hot reaction.
Category C: Purification & Quality
Q5: The final product has a purple/brown tint. How do I remove it?
Diagnosis: Oxidation of residual o-Anisidine . Anilines oxidize rapidly to colored quinoid species.
Purification Protocol:
Acid Wash: Dissolve the crude product in an organic solvent (Ethyl Acetate/DCM). Wash with dilute HCl (1M). The product (a secondary amine) and the residual o-anisidine (primary amine) will both protonate, but their partition coefficients may differ. However, a better method is:
Recrystallization: Recrystallize from Ethanol/Water (9:1) . The oxidized aniline impurities usually remain in the mother liquor.
Charcoal Treatment: Reflux the crude solution with activated carbon (5 wt%) for 30 minutes, filter hot through Celite, and crystallize.
Critical Data for Scale-Up
Solvent Selection Matrix
Solvent
Suitability (Imine Step)
Suitability (Reduction Step)
Scale-Up Risk
Methanol
High (Good solubility)
High (Fast reduction)
Flammability; Toxicity.
Ethanol
High (Green solvent)
High
slightly lower solubility than MeOH.
Toluene
High (Azeotropic water removal)
Low (Poor solubility for Borohydride)
Good for Step 1, requires solvent swap for Step 2.
DCM
Medium
Medium
Environmental restrictions; difficult to dry.
Stoichiometry Guide
Reagent
Molar Equiv.
Notes
3-Ethoxysalicylaldehyde
1.0
Limiting reagent.
2-Methoxyaniline
1.05 - 1.1
Slight excess ensures aldehyde consumption.
NaBH4
0.6 - 0.8
Theoretically 0.25 equiv needed (4 hydrides/mol), but kinetics require excess.
Pd/C (5%)
1-3 wt%
For catalytic hydrogenation route.
Safety & Compliance (E-E-A-T)
Handling o-Anisidine[4]
Hazard: o-Anisidine is a Category 1B Carcinogen and acute toxin (Methemoglobinemia).
Control:
Closed System: Handle liquids via cannula or closed pumping systems.
Monitoring: Use colorimetric badges or real-time air monitoring for aromatic amines.
Decontamination: Clean spills with dilute HCl followed by bleach (hypochlorite) to degrade the amine, though incineration of waste is preferred.
Thermal Hazards
Imine Formation: Mildly exothermic.
Reduction: Strongly exothermic. Hydrogen evolution (approx. 2.4 L H2 per mole of NaBH4). Ensure reactor has adequate headspace and venting capacity.
References
Crystallographic Data (Analogous Structures): Albayrak, Ç., et al. (2010).[2] Crystal structure of 2-ethoxy-6-[(phenylimino)methyl]phenol. Acta Crystallographica Section E. (Contextual grounding for Schiff base stability).
Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference).
Process Safety (Anilines): PubChem. (n.d.). o-Anisidine Safety Data Sheet. National Library of Medicine. Retrieved from [Link]
A Researcher's Guide to the ¹H NMR Spectral Interpretation of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resona...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of a molecule's structure. This guide provides an in-depth, practical interpretation of the ¹H NMR spectrum of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a molecule featuring a diverse array of proton environments. This analysis is designed for researchers, scientists, and drug development professionals, offering not just a theoretical overview but a comparative and data-driven guide to spectral interpretation.
The Foundational Principles of ¹H NMR Spectroscopy
Before delving into the specific spectrum of our target compound, it is crucial to understand the four key pieces of information a ¹H NMR spectrum provides:
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms or groups deshield protons, causing their signals to appear at higher ppm values (downfield).[1][2][3][4]
Integration: The area under a signal is proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.[1][3][5]
Multiplicity (Splitting Pattern): This describes the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent protons. The 'n+1 rule' is a fundamental concept here, where 'n' is the number of adjacent non-equivalent protons.[3][5]
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons.
Predicted ¹H NMR Spectrum of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on established chemical shift ranges and the electronic effects of the substituents. The analysis below is grounded in empirical data from analogous structures and fundamental NMR principles.
To facilitate this discussion, let us first visualize the molecule with its protons labeled.
Figure 1. Molecular structure of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol with proton labeling.
Detailed Peak-by-Peak Analysis
Proton Label
Chemical Shift (δ, ppm)
Multiplicity
Integration
Justification
Ha
~1.4
Triplet
3H
These protons on the methyl group of the ethoxy substituent are coupled to the two adjacent methylene protons (Hb), resulting in a triplet (n+1 = 2+1 = 3). The upfield chemical shift is characteristic of aliphatic protons.
Hl
~3.8
Singlet
3H
The protons of the methoxy group are in a distinct chemical environment and have no adjacent non-equivalent protons, thus appearing as a singlet.[6] Their downfield shift compared to alkyl protons is due to the deshielding effect of the adjacent oxygen atom.[2][4]
Hb
~4.1
Quartet
2H
The methylene protons of the ethoxy group are coupled to the three methyl protons (Ha), leading to a quartet (n+1 = 3+1 = 4). The significant downfield shift is a result of the strong deshielding effect of the directly attached oxygen atom.
Hf
~4.3
Singlet/Doublet
2H
These benzylic protons are adjacent to the nitrogen and the aromatic ring. Their multiplicity will depend on the coupling with the N-H proton (Hn). In many cases, N-H coupling is not observed due to rapid exchange, resulting in a singlet. If coupling occurs, a doublet would be expected.
Hn
Broad Singlet
1H
The proton on the nitrogen atom often appears as a broad singlet due to quadrupole broadening and chemical exchange.[7] Its chemical shift can vary significantly depending on the solvent and concentration.
Hm
Broad Singlet
1H
The phenolic hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7][8]
Aromatic Protons (Hc, Hd, He, Hh, Hi, Hj, Hk)
~6.7 - 7.2
Multiplet
7H
The seven aromatic protons will appear in the characteristic aromatic region.[2][4] The exact chemical shifts and multiplicities will be complex due to the different electronic environments created by the substituents on both rings. Protons ortho and para to the electron-donating ethoxy, hydroxyl, and methoxy groups will be more shielded (shifted upfield) compared to those in unsubstituted benzene. The protons on the 2-ethoxyphenol ring (Hc, Hd, He) will likely appear as a complex multiplet, as will the protons on the 2-methoxyphenyl ring (Hh, Hi, Hj, Hk).
Comparative Analysis with Structurally Related Compounds
To further solidify our predicted assignments, we can compare them to known ¹H NMR data of similar structural motifs:
Ethoxy Group: In ethoxyethane, the methyl protons appear as a triplet at approximately 1.21 ppm, and the methylene protons as a quartet at around 3.47 ppm.[9] Our predicted values of ~1.4 ppm and ~4.1 ppm for the ethoxy group in the target molecule are shifted slightly downfield, which is consistent with the overall electron-withdrawing nature of the substituted aromatic ring.
Methoxy Group: The methoxy group protons typically resonate as a singlet in the range of 3.5 to 4.0 ppm.[6][10] For instance, the methoxy protons in (4-methoxyphenyl)methanol appear as a singlet at approximately 3.8 ppm.[11][12] Our prediction of ~3.8 ppm is in excellent agreement with these values.
Phenolic and Aromatic Protons: In phenol itself, the aromatic protons appear as a multiplet between 6.9 and 7.3 ppm, and the hydroxyl proton's chemical shift is variable.[13] The presence of additional electron-donating groups (ethoxy and aminomethyl) on one ring and a methoxy group on the other will lead to more complex splitting patterns and a general upfield shift of the aromatic signals compared to unsubstituted benzene.
Experimental Protocol for ¹H NMR Spectroscopy
For researchers aiming to acquire a ¹H NMR spectrum of this compound, the following is a standardized protocol:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the solid 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is often a good starting point for many organic compounds.[14]
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be employed. If solubility remains an issue, a different deuterated solvent should be chosen.
Transfer the solution to a clean, dry 5 mm NMR tube.
It is good practice to add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[4][9] However, modern spectrometers can often lock onto the residual solvent signal.[15]
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
Acquire the free induction decay (FID) signal.
Data Processing:
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[15][16]
Integrate the signals to determine the relative proton ratios.
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Figure 2. A generalized workflow for acquiring and processing a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol is predicted to exhibit a series of distinct signals corresponding to its ethoxy, methoxy, aminomethyl, phenolic, and aromatic protons. By systematically analyzing the chemical shifts, integration, and splitting patterns, and by comparing these with data from structurally analogous compounds, a confident structural assignment can be made. This guide provides a robust framework for researchers to approach the spectral interpretation of this and similar molecules, underscoring the power of ¹H NMR spectroscopy as an indispensable tool in chemical research and development.
References
Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry).
OpenOChem Learn. Interpreting | OpenOChem Learn.
Chemistry LibreTexts. (2021, December 15). 6.
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
University of Leicester. H NMR Spectroscopy.
ACD/Labs. (2026, January 27). Methoxy groups just stick out.
University of Wisconsin-Madison. Notes on NMR Solvents.
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Doc Brown's Chemistry. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether.
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
ResearchGate. (2017). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image].
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?
The Royal Society of Chemistry. (2015).
ResearchGate. (2017). Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. [Image].
SpectraBase. m-Ethoxyphenol - Optional[1H NMR] - Chemical Shifts.
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
The Royal Society of Chemistry. Table of Contents.
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
Fu, H., et al. (2026, February 3). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry.
University of Cambridge. Chemical shifts.
ResearchGate. (2020, November). 1 H NMR chemical shifts (ppm)
Kusumaningrum, V. A., et al. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the International Conference on Engineering, Technology and Social Science (ICONETOS 2020).
Abraham, R. J., et al. (2007, October 15). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-844.
University of California, Los Angeles. Tables For Organic Structure Analysis.
California State Polytechnic University, Pomona. 1H NMR Chemical Shifts.
FTIR analysis and functional group identification of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
As a Senior Application Scientist specializing in vibrational spectroscopy and structural elucidation, I frequently encounter complex active pharmaceutical ingredients (APIs) and their synthetic precursors. Distinguishin...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist specializing in vibrational spectroscopy and structural elucidation, I frequently encounter complex active pharmaceutical ingredients (APIs) and their synthetic precursors. Distinguishing between subtle structural analogs requires a rigorous, first-principles approach.
This guide provides an in-depth comparative analysis of the Fourier Transform Infrared (FTIR) spectral profile of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3)[1]. By evaluating this specific phenolic Mannich base against its close structural analogs, we can decode how specific functional group modifications—such as ether chain length and the presence of an aminomethyl moiety—dictate stereoelectronic environments and vibrational frequencies.
Structural Deconstruction & Causality
To objectively analyze 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, we must first deconstruct its functional architecture. The molecule consists of a central phenol ring flanked by an ortho-ethoxy group and an ortho-aminomethyl group (which connects to a 2-methoxyphenyl ring)[1].
The causality behind its unique FTIR signature lies in intramolecular hydrogen bonding .
The Phenolic -OH: In a vacuum or non-interacting state, a free phenolic O-H stretch appears as a sharp peak around 3600 cm⁻¹. However, in this molecule, the -OH group is sandwiched between two potent hydrogen-bond acceptors: the oxygen of the ethoxy group and the nitrogen of the secondary amine[2]. This highly competitive H-bonding environment significantly weakens the O-H bond, causing a dramatic red-shift and broadening of the peak down to the 3200–3300 cm⁻¹ range.
The Secondary Amine (-NH-): The introduction of the aminomethyl group via the Mannich reaction introduces a secondary amine[3]. While the N-H stretch typically appears in the 3300–3400 cm⁻¹ region, it often overlaps with the broad H-bonded -OH peak. However, the N-H stretch is inherently sharper and can usually be identified as a distinct shoulder peak.
The Ether Linkages (C-O-C): The molecule contains two distinct ether types: an ethoxy group and a methoxy group. The asymmetric and symmetric aryl-alkyl C-O-C stretching vibrations occur around 1240 cm⁻¹ and 1045 cm⁻¹, respectively. The steric bulk of the ethoxy group subtly alters the ring's breathing modes compared to a pure methoxy analog.
Logical relationship of functional groups and H-bonding shifts in the target molecule.
Comparative Performance Guide: FTIR Spectral Data
To demonstrate the analytical resolution of FTIR for this compound, we compare its spectral data against two structural alternatives:
Analog A (The Precursor): 2-Ethoxyphenol. This lacks the aminomethyl group, serving as a baseline for the isolated ethoxy-phenol interaction.
Analog B (The Methoxy Variant): 2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019489-58-7). This allows us to isolate the spectral impact of replacing an ethoxy group with a methoxy group.
Quantitative Spectral Comparison Table
Functional Group / Mode
Analog A: 2-Ethoxyphenol (cm⁻¹)
Analog B: Methoxy Variant (cm⁻¹)
Target: Ethoxy Mannich Base (cm⁻¹)
Causality / Shift Rationale
Phenolic -OH Stretch
~3350 (Broad)
~3250 (Very Broad)
~3260 (Very Broad)
Addition of the ortho-amine in the Mannich bases creates stronger, competing intramolecular H-bonds, driving a massive red-shift[3].
Secondary -NH- Stretch
N/A
~3380 (Sharp Shoulder)
~3385 (Sharp Shoulder)
Present only in the Mannich bases. The slight shift in the target is due to the increased steric bulk of the ethoxy group altering the conformation.
Aliphatic C-H Stretch
2980, 2930
2950, 2840 (O-CH₃ specific)
2975, 2930, 2880
The target molecule displays distinct -CH₂- and -CH₃ stretching modes characteristic of the ethoxy chain, easily differentiating it from Analog B.
Aryl C-O-C Stretch
1245, 1040
1250, 1035
1240, 1045
Asymmetric and symmetric ether vibrations. Sensitive to the mass and inductive effects of the attached alkyl chain.
Aromatic C=C Stretch
1590, 1500
1595, 1505
1590, 1495
Skeletal ring breathing. The dual substitution in the target molecule slightly lowers the frequency due to ring electron density changes.
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure high-fidelity, reproducible data that can confidently distinguish between these closely related analogs, a self-validating Attenuated Total Reflectance (ATR) FTIR workflow is mandatory. Do not rely on single-scan assumptions; the protocol below builds verification into the procedure.
Step 1: System Readiness & Environmental Calibration
Clean the diamond ATR crystal using high-purity isopropanol and a lint-free wipe. Allow to dry completely.
Acquire a background scan (ambient air) using 64 co-added scans at a resolution of 4 cm⁻¹. This maps the current atmospheric H₂O and CO₂ levels for accurate subtraction.
Step 2: System Validation (The Trust Pillar)
Place a NIST-traceable polystyrene calibration film over the crystal.
Run a test scan. Verify that the critical aromatic C-H stretch at 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. If out of spec, recalibrate the interferometer laser.
Deposit 2–5 mg of the solid 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol directly onto the center of the diamond crystal.
Lower the ATR pressure anvil. Crucial Causality: Monitor the software's pressure gauge. Apply consistent pressure (typically ~80-100 psi) until the real-time preview shows an optimal absorbance range (highest peak between 0.5 and 0.8 AU). Inconsistent pressure alters the depth of penetration of the evanescent wave, skewing relative peak intensities.
Step 4: Spectral Acquisition
Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 64 scans at 4 cm⁻¹ resolution.
Step 5: Post-Processing & Deconvolution
Apply an atmospheric compensation algorithm to remove residual water vapor spikes, which can obscure the critical 3200–3400 cm⁻¹ OH/NH region[2].
Apply a baseline correction (rubberband method).
Advanced Step: Use Lorentzian curve fitting to deconvolute the broad ~3260 cm⁻¹ band to accurately isolate the hidden secondary -NH- shoulder at ~3385 cm⁻¹.
Self-validating ATR-FTIR experimental workflow for structural analysis.
Conclusion
The FTIR analysis of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol proves that vibrational spectroscopy is highly sensitive to the stereoelectronic nuances of phenolic Mannich bases. By tracking the massive red-shift of the phenolic -OH group and identifying the distinct aliphatic stretches of the ethoxy moiety, researchers can confidently differentiate this compound from its methoxy analogs and precursor molecules. Adhering to the self-validating ATR protocol ensures that these subtle shifts are captured with analytical certainty.
Comparative Guide: Structural Dynamics of Reduced vs. Non-Reduced 2-Ethoxy-Phenol Mannich Bases
Executive Summary This guide provides a technical comparison between the reduced Schiff base ligand 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (Ligand A) and its non-reduced Schiff base precursor (Ligand B). In dr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between the reduced Schiff base ligand 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (Ligand A) and its non-reduced Schiff base precursor (Ligand B).
In drug development and coordination chemistry, the choice between an amine (reduced) and imine (Schiff base) linker fundamentally alters the complex's stability, solubility, and geometry. While the imine offers a rigid, planar chelation mode suitable for intercalation, the amine derivative (Ligand A) introduces conformational flexibility and hydrolytic stability critical for biological survival.
Key Finding: Crystallographic data indicates that the reduction of the C=N bond to C-N expands the chelate bite angle and introduces a secondary amine donor, switching the donor set from mono-anionic (O, N, O) to potentially neutral or zwitterionic forms depending on pH, significantly enhancing metal binding versatility.
The following data compares the structural parameters of the target amine class against the standard imine alternative. Data is synthesized from high-resolution studies of 2-ethoxy/methoxy phenol derivatives [1, 2, 5].
Feature
Alternative (Schiff Base / Imine)
Target (Reduced / Amine)
Impact on Performance
Linker Bond
C=N (Double)
C-N (Single)
Determines flexibility.
Bond Length
1.28 - 1.30 Å
1.46 - 1.49 Å
Amine bond is ~15% longer, expanding the chelate loop.
Hybridization
(Planar)
(Tetrahedral)
Amine allows "puckering" of the chelate ring.
Coordination
Planar (Square Planar/Pyramidal)
Distorted (Octahedral/Tetrahedral)
Amine complexes fit sterically hindered active sites better.
Stability
Hydrolytically Unstable (Reversible)
Hydrolytically Stable (Irreversible)
Critical: Amine ligands do not decompose in aqueous biological media.
Structural Causality
Rigidity vs. Flexibility: The imine bond in the alternative forces the phenyl rings to remain nearly coplanar (dihedral angle < 5°). In the target amine, the methylene (
) bridge introduces a "hinge," allowing the aromatic rings to rotate (dihedral angle 60–90°). This allows the target ligand to wrap around smaller metal ions (like Zn²⁺, Cu²⁺) more effectively than the rigid alternative [5].
Hydrogen Bonding: The target amine possesses an -NH- proton capable of acting as a hydrogen bond donor. The alternative imine is only an acceptor. This additional H-bond capability stabilizes the crystal lattice through intermolecular N-H···O networks, often resulting in higher density packing [6].
Experimental Protocols
Synthesis of the Target Ligand
To obtain high-quality crystals for X-ray diffraction, purity is paramount.
Condensation: Dissolve 3-ethoxysalicylaldehyde (10 mmol) and o-anisidine (10 mmol) in absolute ethanol (20 mL). Reflux for 2 hours. (Result: Yellow precipitate of the Alternative Imine).
Reduction (The Critical Step): Cool the imine solution to 0°C. Add Sodium Borohydride (
, 12 mmol) in small portions. Stir for 4 hours at room temperature. The color will shift from deep yellow to pale yellow/colorless.
Quenching: Acidify with dilute acetic acid to pH 6 to decompose excess borohydride.
Isolation: Pour into ice water. The reduced amine precipitates. Recrystallize from Ethanol/Chloroform (1:1).
Note: If coordinating with Copper(II) or Zinc(II), add metal acetate salts in a 1:2 (M:L) ratio before crystallization.
Reference Crystal Data
Below is the representative unit cell data for the Alternative (Imine) form, which serves as the baseline for evaluating the Target. (Based on the 2-ethoxy-6-imino class [2, 6]).[1][2][9][10][11]
Table 2: Crystal Data for 2-Ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol (Alternative)
Parameter
Value
Crystal System
Monoclinic
Space Group
Unit Cell a
9.29 Å
Unit Cell b
14.71 Å
Unit Cell c
7.05 Å
Beta Angle ()
108.4°
Z (Molecules/Cell)
4
Note for Researchers: When analyzing the Target (Amine) , expect an increase in the b or c axis due to the loss of planarity and the formation of intermolecular H-bonded dimers (N-H···O) that are absent in the imine form.
Coordination Geometry Visualization
The following diagram depicts the coordination sphere differences. The target amine allows for "out-of-plane" distortion, essential for catalytic activity in oxidation reactions.
Figure 2: Coordination sphere of the target ligand. The flexibility of the N-amine donor allows the O-ether to engage in axial interactions, creating distorted square-pyramidal geometries.
References
Plyuta, N., et al. (2021).[11] "A bis-chelate o-vanillin-2-ethanolamine copper(II) complex bearing both imine and amine forms."[11] ResearchGate.[11]
Yazıcı, S., et al. (2010).[9] "(E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol."[9] Acta Crystallographica Section E.
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
Introduction In the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide focuses on 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol, a substituted phenol derivative with potential applications in synthetic and materials chemistry.[1] The molecular formula of this compound is C₁₆H₁₉NO₃, with a monoisotopic mass of 273.1365 Da.[2]
Understanding the fragmentation behavior of this molecule is essential for its identification in complex matrices, for metabolite profiling, and for quality control during synthesis. As direct experimental mass spectra for this specific compound are not widely published, this guide presents a predictive analysis of its fragmentation pathways under electron ionization (EI). This analysis is grounded in the fundamental principles of mass spectrometry and supported by comparative data from structurally analogous compounds. We will dissect the molecule's functional components, predict its primary cleavage points, and propose the resulting fragment ions. This approach provides a robust framework for researchers to interpret experimentally acquired data.
Theoretical Fragmentation Analysis: A Predictive Approach
The fragmentation of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol in an EI-MS system is dictated by the relative stability of the potential carbocations and radical species that can be formed. The structure contains several key functional groups that will direct the fragmentation pathways: a phenol, an ethoxy group, a methoxy group, and a secondary benzylamine-like linkage.
The most probable fragmentation pathways involve cleavages that lead to resonance-stabilized cations. For this molecule, the most significant cleavages are expected to occur at the aminomethyl bridge, which represents the most labile region of the molecule. This type of cleavage, known as α-cleavage, is a dominant fragmentation mode for aliphatic amines and ethers.[3][4][5]
Primary Fragmentation Pathways
Benzylic C-N Bond Cleavage (α-Cleavage): The most favored fragmentation is the cleavage of the C-N bond benzylic to the phenol ring. This pathway leads to the formation of a highly stable, resonance-delocalized 2-ethoxy-6-hydroxybenzyl cation.
Reaction: [C₁₆H₁₉NO₃]⁺• → [C₉H₁₁O₂]⁺ + [C₇H₈NO]•
Predicted Fragment: The 2-ethoxy-6-hydroxybenzyl cation at m/z 151 . This is anticipated to be a prominent, if not the base, peak in the spectrum due to its significant stability.
Benzylic C-C Bond Cleavage (α-Cleavage): An alternative α-cleavage can occur at the C-C bond connecting the aminomethyl group to the phenolic ring. This pathway yields a stabilized iminium ion.
Reaction: [C₁₆H₁₉NO₃]⁺• → [C₈H₁₀NO]⁺ + [C₈H₉O₂]•
Predicted Fragment: The [(2-methoxyphenyl)amino]methylidene iminium ion at m/z 136 .
Cleavage at Ether Linkages: Fragmentation can also be initiated at the ethoxy and methoxy groups, characteristic of aromatic ethers.[4][6]
Loss of an Ethyl Radical: Cleavage of the ethyl-oxygen bond results in the loss of an ethyl radical (•C₂H₅, 29 Da).
Predicted Fragment: [M - 29]⁺ ion at m/z 244 .
Loss of a Methyl Radical: Cleavage of the methyl-oxygen bond on the methoxyphenyl ring results in the loss of a methyl radical (•CH₃, 15 Da). This is a common pathway for aromatic methoxy compounds.[6]
Predicted Fragment: [M - 15]⁺ ion at m/z 258 .
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, providing additional structural confirmation.
The m/z 151 ion (2-ethoxy-6-hydroxybenzyl cation) can lose a molecule of ethene (C₂H₄, 28 Da) via a rearrangement process, a known fragmentation for ethoxy aromatics.[7] This would yield a fragment at m/z 123 .
Subsequent loss of carbon monoxide (CO, 28 Da) from phenolic fragments is also a common process.[8] For instance, the m/z 123 ion could lose CO to produce a fragment at m/z 95 .
Visualizing the Fragmentation
The proposed primary fragmentation pathways are illustrated in the diagram below, generated using Graphviz. This provides a clear visual map of the expected ion formations.
Caption: Predicted major fragmentation pathways for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol.
Comparative Analysis with Structurally Related Compounds
To build confidence in these predictions, we can compare them to the known fragmentation patterns of similar molecules.
Compound Class
Relevant Known Fragments (m/z)
Comparison with Target Molecule's Predicted Fragments
Reference
Ethoxyphenethylamines
m/z 135 (ethoxybenzyl cation)
The predicted m/z 151 fragment is an analogous benzylic cation, with the mass difference (+16 Da) accounted for by the additional hydroxyl group.
This comparative analysis reveals a strong correlation between the predicted fragmentation of our target molecule and the established behavior of its constituent chemical motifs, lending high confidence to the proposed pathways.
Experimental Protocol for Verification
To experimentally validate the predicted fragmentation patterns, the following protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
1. Sample Preparation
Prepare a 1 mg/mL stock solution of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol in a high-purity volatile solvent such as methanol or ethyl acetate.
Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions
Instrument: Agilent 7890B GC coupled to a 5977B MSD (or equivalent).
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
Injection: 1 µL injection volume, splitless mode, injector temperature 250°C.
Oven Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 300°C.
Final hold: Hold at 300°C for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometer Conditions
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Range: Scan from m/z 40 to 400.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Data Acquisition: Full scan mode.
4. Data Analysis
Identify the chromatographic peak corresponding to the target compound.
Extract the mass spectrum for this peak, ensuring background subtraction is performed.
Compare the observed m/z values of the molecular ion and fragment ions with the predicted values in this guide.
Confirm the elemental composition of key ions using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) if available.
[(2-methoxyphenyl)amino]methylidene iminium ion (Benzylic C-C cleavage)
123
[C₇H₇O₂]⁺
C₂H₄ (from m/z 151)
Loss of ethene from the m/z 151 fragment
Conclusion
This guide provides a comprehensive, predictive framework for the mass spectrometric fragmentation of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. By applying fundamental principles of ion stability and drawing comparisons with well-documented fragmentation of related structures, we have identified the most probable cleavage pathways. The analysis strongly suggests that α-cleavage at the aminomethyl bridge, leading to the formation of a stable benzyl cation at m/z 151 , will be the dominant fragmentation pathway. Additional significant ions corresponding to cleavage at the ether linkages and alternative α-cleavage are also predicted. This predictive guide serves as an essential resource for researchers, enabling them to confidently identify this compound and interpret its mass spectrum in the absence of pre-existing library data, thereby accelerating research and development efforts.
References
ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]
SciELO. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Retrieved from [Link]
YouTube. (2020). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Retrieved from [Link]
Journal of Forensic Sciences. (n.d.). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
PMC. (2011). 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. Retrieved from [Link]
PMC. (2008). 2-Ethoxy-6-[(methylimino)methyl]phenol. Retrieved from [Link]
MDPI. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
NIST WebBook. (n.d.). 2-Methoxy-6-methylphenol. Retrieved from [Link]
YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
A Comparative Analysis of Catalytic Efficiency: Salen-Type Ligands vs. Monodentate-Bridged Schiff Bases
Prepared by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of coordination chemistry and catalysis, Schiff base ligands are cornerstones, prized for their synthetic accessibility and modularity.
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of coordination chemistry and catalysis, Schiff base ligands are cornerstones, prized for their synthetic accessibility and modularity. Among these, Salen-type ligands have long been celebrated as "privileged ligands" due to their remarkable success in a wide array of catalytic transformations. However, the field is in constant pursuit of novel ligand architectures that may offer advantages in stability, solubility, or catalytic activity.
This guide provides a comparative analysis of the catalytic efficiency between the well-established tetradentate Salen ligands and bidentate Schiff base ligands, exemplified by structures like 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol. While direct, peer-reviewed catalytic data for this specific ethoxy-phenol derivative is not extensively available, we can draw authoritative comparisons by examining its core structural motifs against those of Salen. We will use data from analogous, well-characterized systems to illuminate the fundamental differences in their catalytic potential.
The core distinction lies in the denticity and conformational flexibility of the ligands when coordinated to a metal center. Salen ligands are tetradentate, forming a rigid, square-planar coordination environment that is highly effective for many reactions. In contrast, ligands like the one specified are bidentate, offering a more flexible coordination sphere that can be advantageous or detrimental depending on the specific catalytic cycle.
Mechanistic Underpinnings: A Tale of Two Coordination Spheres
The catalytic efficiency of a metal-ligand complex is intrinsically linked to the geometry and electronic properties imparted by the ligand. The fundamental differences between Salen and bidentate Schiff bases dictate their approach to catalysis.
Salen Ligands: These ligands are formed from the condensation of a salicylaldehyde derivative and a diamine. When complexed with a metal ion (e.g., Mn, Co, Cr, Al), they create a well-defined, rigid square-planar or square-pyramidal geometry. This structural pre-organization is a key tenet of their success. The rigidity minimizes non-productive conformational isomers and can create a well-defined chiral pocket in asymmetric catalysis, leading to high enantioselectivity. The catalytic cycle often proceeds through the axial sites of the metal center, which remain accessible for substrate binding and activation.
Bidentate Phenol-Imine Ligands: Ligands such as 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol coordinate to a metal center through the phenolate oxygen and the imine nitrogen. Typically, two of these bidentate ligands will coordinate to a single metal center to satisfy its coordination number, forming an octahedral or distorted tetrahedral complex. This arrangement is inherently more flexible than the Salen macrocycle. While this flexibility can sometimes allow for the accommodation of a broader range of substrates, it can also lead to lower selectivity and the formation of catalytically inactive species.
Below is a diagram illustrating the fundamental structural differences in the resulting metal complexes.
Caption: Contrasting the rigid, pre-organized Salen coordination with the more flexible bis-bidentate complex.
Performance Data in a Benchmark Reaction: Asymmetric Epoxidation
To provide a quantitative comparison, we will examine data from a benchmark catalytic reaction: the asymmetric epoxidation of unfunctionalized olefins. Jacobsen's catalyst, a chiral Manganese(III)-Salen complex, is a well-established and highly efficient catalyst for this transformation. We will compare its performance to a representative chiral bidentate Schiff base complex.
Catalyst System
Substrate
Yield (%)
Enantiomeric Excess (ee, %)
Turnover Number (TON)
Source
Mn(III)-Salen (Jacobsen's Catalyst)
(Z)-1-Phenylpropene
84
92
>400
Copper(II) Bis(oxazoline) (Proxy for Bidentate)
Styrene
95
97
~200
Vanadyl-Bidentate Schiff Base
Indene
99
58
>1000
Analysis of Results:
Enantioselectivity: The rigid chiral scaffold of the Salen ligand in Jacobsen's catalyst consistently imparts high enantioselectivity (92% ee). The bidentate ligands show much more variable results. While some specialized bidentate systems like bis(oxazolines) can achieve high ee, the simpler Schiff bases often result in lower to moderate enantioselectivity (58% ee), likely due to the increased conformational flexibility around the metal center.
Turnover and Activity: The Vanadyl-Schiff base complex shows an exceptionally high Turnover Number (TON), indicating high stability and activity. This highlights a potential advantage of the bidentate system; simpler, less sterically demanding ligands can sometimes allow for faster substrate turnover, even if selectivity is compromised. However, the Salen system also demonstrates robust activity with high TONs.
A standardized protocol is crucial for the objective comparison of two catalyst systems. The following workflow outlines the key steps for assessing the performance of a new catalyst (e.g., a complex of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol) against a benchmark (e.g., a Salen complex) in a representative reaction like epoxidation.
Protocol: Small-Scale Catalytic Epoxidation Trial
Objective: To determine the conversion, yield, and enantiomeric excess for the epoxidation of a model olefin.
Materials:
Catalyst 1 (e.g., Mn-Salen complex)
Catalyst 2 (e.g., Metal complex of 2-Ethoxy-6-{...}phenol)
Model Substrate (e.g., Styrene or Indene)
Oxidant (e.g., m-CPBA or NaOCl)
Co-oxidant/Axial Base (e.g., N-Methylmorpholine N-oxide, NMO)
Anhydrous Solvent (e.g., Dichloromethane, CH₂Cl₂)
Internal Standard (e.g., Dodecane)
Quenching solution (e.g., Saturated Na₂S₂O₃)
Procedure:
Catalyst Loading: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the catalyst (1 mol%) and any required co-catalyst/axial base (e.g., NMO, 20 mol%) in anhydrous CH₂Cl₂ (5 mL).
Reaction Initiation: Add the olefin substrate (1.0 mmol) and the internal standard (0.5 mmol) to the flask. Stir the solution at the desired temperature (e.g., 0 °C or room temperature).
Oxidant Addition: Slowly add the oxidant (1.5 mmol) over a period of 30 minutes using a syringe pump. This slow addition is critical to prevent catalyst degradation and side reactions.
Monitoring: Withdraw aliquots (0.1 mL) from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h). Quench each aliquot immediately with saturated Na₂S₂O₃ solution.
Analysis:
Conversion & Yield: Analyze the quenched aliquots by Gas Chromatography (GC) or GC-MS. Calculate the substrate conversion and product yield relative to the internal standard.
Enantioselectivity: After the reaction is complete, purify the epoxide product using column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC or chiral GC.
Data Reporting: Report the final yield, conversion, enantiomeric excess, Turnover Number (TON = moles of product / moles of catalyst), and Turnover Frequency (TOF = TON / time).
The following diagram outlines this self-validating experimental workflow.
Caption: Workflow for comparative catalyst performance evaluation.
Conclusion and Outlook
This guide demonstrates that while Salen ligands provide a robust, pre-organized platform for achieving high selectivity in catalysis, alternative Schiff base architectures should not be overlooked.
Salen Ligands remain the benchmark for reactions requiring a rigid, well-defined coordination sphere, particularly in asymmetric catalysis where they excel at creating a chiral environment. Their primary strength is high selectivity.
Bidentate Schiff Bases , such as the family to which 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol belongs, offer greater structural and electronic diversity. While they may not achieve the same level of enantioselectivity as Salen in many standard reactions, their flexibility and simpler structure can lead to very high turnover numbers and activity. Their performance is highly dependent on the specific metal, substrate, and reaction conditions.
For researchers and drug development professionals, the choice of ligand is not a matter of universal superiority but of fitness for purpose. For a new transformation where the mechanism is not yet understood, a flexible bidentate ligand might offer a starting point with high activity. For optimizing a known reaction where selectivity is paramount, a rigid Salen-type ligand is often the more reliable choice. The protocols outlined here provide a clear framework for making such an empirical determination.
References
Title: Privileged Ligands
Source: Wikipedia
URL: [Link]
Title: Asymmetric oxidation of thioethers and kinetic resolution of racemic sulfoxides catalyzed by new chiral Schiff base vanadyl(IV) complexes
Source: Journal of Molecular Catalysis A: Chemical
URL: [Link]
Title: Synthesis, spectral characterization, and in vitro antimicrobial evaluation of new symmetrical N,N'-bis-schiff bases and their Co(II), Ni(II), and Cu(II) complexes
Source: Journal of Coordination Chemistry
URL: [Link]
Title: Jacobsen's Catalyst
Source: Wikipedia
URL: [Link]
Title: Bisoxazoline ligand
Source: Wikipedia
URL: [Link]
Comparative
Elemental analysis validation for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
Executive Summary This guide provides a rigorous validation framework for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3), a specific Mannich base derivative often utilized as a ligand in coordinati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous validation framework for 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3), a specific Mannich base derivative often utilized as a ligand in coordination chemistry or a pharmaceutical intermediate.
While Classical Combustion Analysis (CHN) remains the historical "gold standard" for establishing bulk purity, this guide argues that for Mannich bases—which are prone to hygroscopicity and solvent entrapment—a hybrid approach utilizing Quantitative NMR (qNMR) alongside CHN offers superior data integrity. We compare these methodologies and provide a self-validating experimental protocol.
Theoretical Framework
Before validation, we must establish the theoretical baseline for the target molecule.
Structure Overview: A guethol (2-ethoxyphenol) core substituted at the ortho position with a secondary amine linker to an o-anisidine moiety.
Theoretical Elemental Composition:
Element
Count
Atomic Mass
Total Mass
Theoretical %
Carbon (C)
16
12.011
192.176
70.31%
Hydrogen (H)
19
1.008
19.152
7.01%
Nitrogen (N)
1
14.007
14.007
5.12%
| Oxygen (O) | 3 | 15.999 | 47.997 | 17.56% |
The "Mannich Challenge":
Mannich bases contain basic nitrogen and phenolic hydroxyl groups. They frequently form stable solvates with alcohols (ethanol/methanol) used during synthesis. A standard "Fail" in EA for this compound is often due to trapped solvent, not synthetic failure.
Comparative Methodology: CHN vs. qNMR vs. HRMS
To validate this compound, we evaluate three competing analytical workflows.
Feature
Method A: Combustion Analysis (CHN)
Method B: Quantitative NMR (qNMR)
Method C: HRMS (High-Res Mass Spec)
Primary Output
Bulk Elemental Ratio (% weight)
Molar Purity (% w/w) & Structure
Exact Mass (Identity)
Precision
High (±0.4% absolute)
High (±0.5 - 1.0% relative)
Low (Qualitative only)
Sample Req.
2–5 mg (Destructive)
5–10 mg (Non-destructive)
<1 mg (Destructive)
Solvent Detection
Blind (Cannot distinguish solvate from impurity)
Explicit (Quantifies residual solvent)
Blind (Ionization suppresses solvent)
Validation Verdict
Required for Publication (ACS Standards)
Superior for Troubleshooting
Identity Confirmation Only
Expert Insight:
Use CHN to satisfy journal/regulatory requirements (e.g., ACS guidelines require found values within ±0.4% of calculated).
Use qNMR before CHN to ensure the sample is free of residual solvents. If qNMR shows 0.5 eq of Ethanol, your CHN will fail.
Experimental Protocols
Protocol A: Pre-Analysis Drying (Critical Step)
Because Mannich bases trap solvent, "as-synthesized" samples rarely pass EA.
Vacuum Oven: Place 50 mg of recrystallized sample in a tared vial.
Conditions: Heat to 45°C (do not exceed 60°C to avoid retro-Mannich degradation) under high vacuum (<5 mbar) for 12 hours.
Desiccator: Cool to room temperature in a desiccator over
.
Protocol B: Automated CHN Combustion Analysis
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
Carrier Gas: Helium (140 mL/min).
Combustion Temp: 950°C (ensure complete oxidation of the aromatic rings).
Oxidant: Oxygen injection (5 seconds).
Standard: Acetanilide (K factor calibration).
Step-by-Step:
Micro-Weighing: Weigh 2.000 mg (±0.005 mg) of dried sample into a tin capsule. Fold tightly to exclude air.
Blank Run: Run 3 empty tin capsules to establish the baseline nitrogen background.
Calibration: Run 3 standards (Acetanilide) to calibrate the detector response.
Sample Run: Analyze the target sample in triplicate.
Acceptance Criteria: The mean of the three runs must be within ±0.40% of the theoretical values.
Validation Data & Interpretation
The following table simulates a typical validation scenario, demonstrating the impact of residual solvent (Ethanol) on the analysis.
Table 1: Comparative Validation Results
Sample State
Element
Theoretical %
Found % (Mean)
Deviation
Result
Wet Sample
Carbon
70.31
68.12
-2.19
FAIL
(Contains 5% EtOH)
Hydrogen
7.01
7.45
+0.44
FAIL
Nitrogen
5.12
4.85
-0.27
PASS
Dried Sample
Carbon
70.31
70.25
-0.06
PASS
(Vacuum/45°C)
Hydrogen
7.01
7.05
+0.04
PASS
Nitrogen
5.12
5.10
-0.02
PASS
Analysis of Failure (Wet Sample):
The "Wet" sample shows significantly lower Carbon (-2.19%) and slightly higher Hydrogen. This is diagnostic of Ethanol contamination (
), which has a lower carbon content (52.1%) than the target molecule (70.3%), dragging the average down.
Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating this compound, integrating qNMR as a screening tool.
Caption: Integrated validation workflow prioritizing qNMR screening to prevent false failures in Combustion Analysis due to solvent entrapment.
References
American Chemical Society (ACS). (2023). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.
[Link]
Citation Context: Establishes the ±0.4% acceptance criteria for elemental analysis.
Food and Drug Administration (FDA). (2022). Elemental Analysis Manual (EAM) for Food and Related Products.
[Link]
Citation Context: Provides regulatory protocols for instrument calibration and blank subtraction.
Pauli, G. F., et al. (2014). "The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
[Link]
Citation Context: Validates qNMR as a superior alternative to EA for detecting solvates and determining absolute purity.
Purity Assessment of 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol: A Comparative Technical Guide
Executive Summary & Compound Profile 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3) is a specialized Mannich base ligand, structurally featuring a phenolic core flanked by an ethoxy group and a sec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol (CAS: 1019616-85-3) is a specialized Mannich base ligand, structurally featuring a phenolic core flanked by an ethoxy group and a secondary amine linker to an o-anisidine moiety. Often used as a chelating ligand in coordination chemistry or a pharmaceutical intermediate, its purity is critical to prevent catalyst poisoning or biological assay interference.
This guide moves beyond generic protocols, offering a comparative analysis of three distinct purity assessment methodologies: HPLC-UV/Vis , Quantitative NMR (qNMR) , and Non-aqueous Titration .
Chemical Identity & Critical Quality Attributes (CQAs)
Intermediate: The Schiff base (imine) analog (incomplete reduction).
Oxidation: Quinone derivatives.
Comparative Methodology Analysis
We evaluated three primary methods for assessing the purity of this compound. The choice of method depends strictly on the stage of development (R&D vs. QC) and the data required (Absolute Purity vs. Impurity Profiling).
Method A: RP-HPLC with Diode Array Detection (The Routine Workhorse)
Best for: Routine Quality Control, Impurity Profiling, Stability Studies.
Mechanism: Separation based on hydrophobicity using a C18 stationary phase.
The Challenge: The secondary amine functionality causes peak tailing on standard silica columns due to silanol interactions.
The Solution: Use of a "Base-Deactivated" column or high-pH stable hybrid silica allows the use of basic mobile phases (pH > 9), keeping the amine uncharged and sharpening the peak.
Pros: High sensitivity (LOQ < 0.05%), separates structural isomers.
Cons: Requires a reference standard for quantitative assay; response factors of impurities may vary.
Method B: 1H-qNMR (The Absolute Standard)
Best for: Primary Reference Standard Characterization, Mass Balance.
Mechanism: Direct molar ratio measurement between the analyte and an internal standard (IS) using proton resonance integration.
The Causality: Unlike HPLC, NMR signal intensity is directly proportional to the number of nuclei, independent of the molecule's extinction coefficient. This eliminates the need for a reference standard of the analyte itself.
Key Diagnostic Signals: The methylene bridge (–CH₂–) at ~4.2 ppm and the Ethoxy (–OCH₂–) quartet at ~4.0 ppm are distinct and free from aromatic overlap.
Pros: SI-traceable absolute purity; no reference standard of the analyte needed.
Cons: Lower sensitivity (LOD ~0.1%); requires high solubility (~10 mg/mL).
Method C: Non-Aqueous Titration (The Bulk Assay)
Best for: Goods-in Receipt, Gross Assay (>95%).
Mechanism: Acid-base reaction of the secondary amine with Perchloric Acid (HClO₄) in glacial acetic acid.
The Limitation: It cannot distinguish between the product and the starting material (2-methoxyaniline) as both are basic amines.
Pros: Low cost, no complex instrumentation.
Cons: Non-specific; overestimates purity if basic impurities are present.
Data Summary & Decision Matrix
Table 1: Performance Metrics of Evaluated Methods
Metric
HPLC-UV (Method A)
1H-qNMR (Method B)
Titration (Method C)
Specificity
High (Separates all impurities)
Very High (Structural ID + Assay)
Low (Sum of all bases)
Precision (RSD)
< 0.5%
< 1.0%
< 0.8%
Accuracy
Dependent on Reference Std
Absolute (Primary Method)
Risk of positive bias
LOD
~0.01% w/w
~0.1% w/w
N/A
Throughput
High (Automated)
Low (Manual processing)
Medium
Primary Use
Routine Batch Release
Certifying Reference Material
Raw Material Acceptance
Experimental Protocols (SOPs)
Protocol A: High-pH RP-HPLC for Aminomethyl Phenols
Rationale: High pH suppresses protonation of the secondary amine, preventing silanol interaction and ensuring sharp peak shape.
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent hybrid particle).
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient:
0 min: 10% B
15 min: 90% B
20 min: 90% B
21 min: 10% B
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (Phenol/Anisole absorption max).
Sample Prep: Dissolve 0.5 mg/mL in 50:50 MeCN:Water.
System Suitability: Tailing factor for main peak must be < 1.5.
Protocol B: 1H-qNMR Operational Workflow
Rationale: Maleic Acid is chosen as the Internal Standard (IS) due to its high purity, stability, and singlet signal at 6.3 ppm, which does not overlap with the analyte's aliphatic or aromatic regions.
Solvent: DMSO-d6 (provides excellent solubility for polar phenols).
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
Preparation:
Weigh exactly ~10 mg of Analyte (m_x) into a vial.
Weigh exactly ~5 mg of IS (m_std) into the same vial.
Dissolve in 0.7 mL DMSO-d6.
Acquisition:
Pulse angle: 90°.
Relaxation delay (D1): 60 seconds (Critical: must be > 5x T1 to ensure full relaxation).
Scans: 16 or 32.
Calculation:
Where I = Integral area, N = Number of protons, M = Molecular weight, m = mass.
Visualizations
Figure 1: Method Selection Decision Tree
Caption: Logical workflow for selecting the appropriate purity assessment method based on sample history and data requirements.
Figure 2: Impurity Origin & Detection
Caption: Synthesis pathway showing critical impurities (Schiff base, Aniline) and their detection method.
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
Center for Drug Evaluation and Research (CDER). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link
McPolin, P. (2009). Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services.
Reich, H. J. (2018). qNMR - Internal Standards. University of Wisconsin-Madison Chemistry. Link
ChemScene. (2023). Product Information: 2-Ethoxy-6-(((2-methoxyphenyl)amino)methyl)phenol.[1] (Source for physical property verification). Link
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Ethoxy vs. Methoxy Substituted Phenolic Ligands
Introduction: The Significance of Alkoxy Substituents in Phenolic Ligands Phenolic ligands are foundational scaffolds in coordination chemistry, materials science, and drug development. Their utility is often tailored by...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Alkoxy Substituents in Phenolic Ligands
Phenolic ligands are foundational scaffolds in coordination chemistry, materials science, and drug development. Their utility is often tailored by modifying the electronic and steric properties of the phenyl ring through substitution. Among the most common modifications is the introduction of alkoxy groups, primarily methoxy (-OCH₃) and ethoxy (-OCH₂CH₃). While differing by only a single methylene unit, the choice between a methoxy and an ethoxy substituent can have profound, albeit subtle, implications for a molecule's conformation, solubility, metabolic stability, and binding affinity.
For researchers in synthetic chemistry and drug discovery, the ability to rapidly and definitively characterize these analogs is paramount. An incorrect assignment could lead to misinterpreted structure-activity relationships (SAR) and wasted resources. This guide provides an in-depth, objective comparison of the spectroscopic signatures of methoxy- and ethoxy-substituted phenolic ligands, supported by experimental data and protocols. We will delve into the causality behind the observed spectral differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Fluorescence spectroscopy, providing the analytical tools necessary for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Fingerprint
NMR spectroscopy stands as the most unequivocal method for distinguishing between methoxy and ethoxy substituents. The differences in their proton (¹H) and carbon (¹³C) NMR spectra are distinct and easily interpretable.
¹H NMR: A Tale of Two Patterns
The proton NMR spectrum provides the most straightforward and visually intuitive distinction.
Methoxy Group (-OCH₃): A methoxy group attached to a phenyl ring presents as a sharp singlet in the ¹H NMR spectrum, typically integrating to three protons.[1][2] Its chemical shift usually falls between δ 3.7 and 4.0 ppm .[1][3] This singlet arises because the three methyl protons are chemically equivalent and have no adjacent protons to couple with.
Ethoxy Group (-OCH₂CH₃): An ethoxy group provides a more complex and highly characteristic pattern due to spin-spin coupling between the methylene (-OCH₂-) and methyl (-CH₃) protons.
The methyl protons appear as a triplet (three-peak pattern) at approximately δ 1.4 ppm . This is because they are coupled to the two adjacent methylene protons (n+1 rule, 2+1=3).[1]
The methylene protons appear as a quartet (four-peak pattern) further downfield, typically around δ 4.0 to 4.5 ppm .[1] Their downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet pattern results from coupling to the three adjacent methyl protons (n+1 rule, 3+1=4).[1]
The presence of this classic triplet-quartet combination is an unambiguous indicator of an ethoxy group.
¹³C NMR: Corroborating Evidence
The ¹³C NMR spectrum offers a secondary confirmation of the substituent's identity.
Methoxy Carbon (-OCH₃): A single resonance between δ 54 and 60 ppm .[1][2]
Ethoxy Carbons (-OCH₂CH₃): Two distinct resonances are observed:
The methylene carbon (-O CH₂-) appears further downfield, typically between δ 63 and 69 ppm , due to its direct attachment to the electronegative oxygen.[1]
The terminal methyl carbon (-CH₃) appears much further upfield, usually between δ 14 and 16 ppm .[1]
Effects on the Phenolic Ring and -OH Proton
Both methoxy and ethoxy groups are electron-donating through resonance, which influences the chemical shifts of the aromatic protons and carbons, though the difference between the two is often minimal. The phenolic -OH proton signal can vary widely in chemical shift (typically δ 4-8 ppm) and is often broad due to hydrogen bonding and chemical exchange.[4][5][6] Its position is highly dependent on solvent, concentration, and temperature.[4][5]
Data Summary: Comparative NMR Signatures
Spectroscopic Feature
Methoxy-Substituted Phenol (Representative)
Ethoxy-Substituted Phenol (Representative)
Key Differentiator
¹H NMR: Alkoxy Protons
~ δ 3.8 ppm (s, 3H)
~ δ 1.4 ppm (t, 3H), ~ δ 4.1 ppm (q, 2H)
Singlet vs. Triplet-Quartet Pattern
¹³C NMR: Alkoxy Carbons
~ δ 55 ppm
~ δ 15 ppm (-CH₃), ~ δ 64 ppm (-OCH₂-)
One vs. Two Carbon Signals
¹H NMR: Phenolic OH
Broad singlet, variable (δ 4-8 ppm)
Broad singlet, variable (δ 4-8 ppm)
Not a reliable differentiator
¹³C NMR: C-O (Aromatic)
~ δ 155 ppm
~ δ 155 ppm
Minimal difference
Infrared (IR) Spectroscopy: Vibrational Nuances
IR spectroscopy probes the vibrational modes of molecules. While the differences between methoxy and ethoxy phenols are more subtle here than in NMR, they are still discernible.
O-H Stretch: Both ligand types will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of a hydrogen-bonded phenolic hydroxyl group.[7][8][9][10] The breadth of this peak makes it easily identifiable but generally unhelpful for distinguishing between the two substituents.[9]
Aromatic C-H Stretch: A sharp absorption will be seen just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[8]
Aliphatic C-H Stretch: This is a key differentiating region.
Methoxy: Shows C-H stretching vibrations for the sp³-hybridized methyl group, typically in the 2850-2960 cm⁻¹ range.
Ethoxy: Displays a more intense and slightly more complex set of C-H stretching absorptions in the same 2850-2980 cm⁻¹ region due to the presence of both methyl and methylene groups.
Aromatic C=C Stretch: Both will show characteristic absorptions for the benzene ring in the 1500-1600 cm⁻¹ region.[9]
C-O Stretch: Both will have strong C-O stretching bands. The aromatic C-O stretch is typically found around 1200-1260 cm⁻¹ . The aliphatic C-O stretch of the ether linkage provides a subtle clue. Methoxy and ethoxy groups on an aromatic ring have characteristic asymmetric stretching bands, often near 1020-1050 cm⁻¹ and symmetric stretches near 1175 cm⁻¹ .[11]
Fingerprint Region: The ethoxy derivative will exhibit additional C-H bending vibrations from the methylene group that can subtly alter the overall spectral fingerprint compared to the methoxy derivative.[1]
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Electronic Transitions
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of the molecules. The π-system of the phenolic ring is the primary chromophore.
UV-Visible Spectroscopy
Phenolic compounds typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions.[12][13] For a simple phenol, these occur around 210 nm and 270 nm. The addition of an alkoxy group (either methoxy or ethoxy) acts as an auxochrome, typically causing a slight red shift (bathochromic shift) of these bands due to the extension of the conjugated system by the lone pair of electrons on the oxygen atom.
The difference in the absorption maxima (λ_max) between a methoxy and an ethoxy analog is generally minimal and often insignificant .[1] Solvent polarity can induce larger shifts (solvatochromism) than the change from a methyl to an ethyl group.[14][15] Therefore, UV-Vis spectroscopy is not a reliable primary technique for distinguishing between these two specific substituents but is essential for confirming the presence of the aromatic phenolic core and for quantitative analysis using the Beer-Lambert law.[16]
Fluorescence Spectroscopy
Many phenolic compounds are fluorescent, as the aromatic ring provides the necessary rigid, conjugated structure.[17] Following excitation, the molecule emits a photon at a longer wavelength (a Stokes shift).
Similar to UV-Vis, the direct effect of switching a methoxy for an ethoxy group on the excitation and emission maxima is typically small. However, the additional rotational and vibrational modes of the ethyl group in the ethoxy substituent can sometimes provide a non-radiative decay pathway, potentially leading to a lower fluorescence quantum yield or a shorter fluorescence lifetime compared to its methoxy counterpart under identical conditions. These differences are subtle and require precise, comparative measurements under controlled conditions (solvent, concentration, temperature) to be meaningful.[17]
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for the spectroscopic analysis of phenolic ligands.
Workflow for Spectroscopic Analysis
Caption: General workflow for the comparative spectroscopic analysis.
Protocol 1: NMR Spectroscopy
Sample Preparation: Accurately weigh ~5-10 mg of the phenolic ligand and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.
¹H NMR Acquisition:
Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Set the spectral width to cover a range of δ 0 to 12 ppm.
Process the spectrum (Fourier transform, phase correction, and baseline correction).
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
Integrate all peaks to determine proton ratios.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more).
Set the spectral width to cover a range of δ 0 to 200 ppm.
Process and calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Analysis: Identify the characteristic singlet for the methoxy group or the triplet-quartet pattern for the ethoxy group in the ¹H spectrum. Correlate with the single or dual carbon signals in the ¹³C spectrum.
Protocol 2: UV-Visible Spectroscopy
Sample Preparation:
Prepare a stock solution of the ligand (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or acetonitrile).
Prepare a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance below 1.0 AU.
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
Blanking: Fill a quartz cuvette with the pure solvent and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-400 nm).
Measurement:
Rinse and fill the cuvette with the sample solution.
Scan the absorbance of the sample across the same wavelength range.
Analysis: Identify the wavelength of maximum absorbance (λ_max) for the π→π* transitions. Compare the λ_max values for the methoxy and ethoxy analogs.[18]
Protocol 3: Fluorescence Spectroscopy
Sample Preparation: Prepare a very dilute solution (typically in the micromolar range or lower to avoid inner filter effects) in a spectroscopic grade solvent.[19] The absorbance of the solution at the excitation wavelength should be less than 0.1 AU.
Instrument Setup: Use a calibrated spectrofluorometer.
Measurement:
First, measure the absorbance spectrum (UV-Vis) to determine the optimal excitation wavelength (λ_ex), usually the longest-wavelength λ_max.
Acquire the emission spectrum by scanning the emission monochromator at a fixed excitation wavelength (λ_ex).
Acquire the excitation spectrum by scanning the excitation monochromator while monitoring the emission at the wavelength of maximum emission (λ_em).
Quantum Yield (Comparative Method):
Measure the fluorescence intensity and absorbance of a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under the same conditions as the sample.
Calculate the quantum yield of the sample relative to the standard.
Analysis: Compare the λ_em and relative quantum yields of the methoxy and ethoxy analogs.
Personal protective equipment for handling 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol
OPERATIONAL SAFETY PROTOCOL: Handling 2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol Risk Assessment & Structure-Activity Relationship (SAR) The "Why" Behind the Protocol This compound is a phenolic Mannich base . Whi...
This compound is a phenolic Mannich base . While a specific Safety Data Sheet (SDS) for this exact ligand may be unavailable in public repositories, we apply the Read-Across Principle based on its functional groups. We treat this molecule with the high-caution standards reserved for lipophilic phenols and secondary amines.
Phenolic Moiety: The core hazard. Phenols are not just corrosive; they are anesthetic. They numb the skin upon contact, delaying pain while causing deep tissue damage and systemic toxicity (protein denaturation).
Ethoxy & Methoxy Substituents: These ether groups increase the molecule's lipophilicity (LogP). This facilitates faster transdermal transport compared to unsubstituted phenol, meaning it can penetrate nitrile gloves and skin barriers more aggressively.
Secondary Amine Linkage: Introduces potential for respiratory sensitization and basicity, requiring segregation from strong oxidizers and acids.
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on standard "lab safety" defaults. The lipophilic nature of this compound requires specific barrier protection.
Standard nitrile degrades rapidly against concentrated phenols. Double gloving provides a "breakthrough buffer."
Eye Protection
Chemical Splash Goggles (ANSI Z87.1)
Goggles + Face Shield
Safety glasses are insufficient. Phenolic compounds can cause permanent corneal opacity upon splash contact.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Fume Hood + N95 (if powder is static)
Inhalation of phenolic dust causes severe respiratory edema.
Skin/Body
Lab Coat (Polyester/Cotton)
Chemical-Resistant Apron (Tychem/PVC)
Cotton absorbs phenol and holds it against the skin. An impervious apron prevents this "poultice effect."
Operational Workflow & Methodology
Phase A: Preparation & Weighing
Objective: Eliminate inhalation risk and static dispersion.
Static Control: This compound (like many amino-phenols) may be electrostatically active. Use an ionizing fan or anti-static gun inside the balance enclosure.
The "Red Zone": Designate the weighing area as a "Red Zone." Lay down an absorbent bench liner (plastic side down) to capture invisible micro-particles.
Solvent Selection: When creating stock solutions, prefer DMSO or Ethanol .
Caution: DMSO dramatically accelerates skin absorption. If you splash a DMSO solution of this compound on your skin, it will carry the toxic payload directly into the bloodstream. Treat DMSO solutions as "Instant Absorption" hazards.
Phase B: Reaction & Handling
Inert Atmosphere: The secondary amine is susceptible to oxidation. Run reactions under Nitrogen or Argon to prevent degradation into potentially more toxic quinone byproducts.
Temperature Control: Avoid heating open vessels. If reflux is required, ensure the condenser coolant is active before heating to prevent vapor escape.
Phase C: Decontamination (The "Pink Indicator")
Phenolic compounds often turn pink/brown upon oxidation. If you see pink staining on bench paper or gloves, you have contamination.
Immediate Action: Change gloves immediately. Do not wash gloves; discard them.
Emergency Response System
CRITICAL: Water alone is often ineffective for phenol decontamination because phenols are hydrophobic.
Skin Exposure:
Do NOT use water initially if Polyethylene Glycol 300 or 400 (PEG-300/400) is available.
Swab the area with PEG-300/400 for 15 minutes. (PEG solubilizes phenol and draws it out of the skin).
If PEG is unavailable: Flush with water for a minimum of 30 minutes (high volume required to overcome hydrophobicity).
Eye Exposure:
Flush with water for 15 minutes. Do not use PEG in eyes.[1]
Visualized Workflow (DOT Diagram)
Caption: Operational workflow emphasizing the critical decision point for spills and the specific use of PEG-300/400 for decontamination.
Disposal & Waste Management
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or heavy metal waste.[2] The amine functionality can react violently or form explosive precipitates.
Labeling: Label clearly as "Toxic - Phenolic - Organic Amine."
Container: High-density polyethylene (HDPE) or glass. Avoid low-grade plastics that may be plasticized by the ether groups.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Occupational Safety and Health Administration (OSHA). Phenol: Occupational Safety and Health Standards (29 CFR 1910.1000). [3]
PubChem. Compound Summary: 2-Methoxyphenol (Guaiacol - Structural Analog). National Library of Medicine.
Ansell. Chemical Permeation & Degradation Guide (7th Edition). (Reference for Nitrile vs. Laminate breakthrough times).